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  • Product: 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid
  • CAS: 1218699-19-4

Core Science & Biosynthesis

Foundational

What is the chemical structure of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid

The Chemical Structure and Synthetic Utility of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic Acid: A Technical Guide Prepared by: Senior Application Scientist Executive Summary In modern drug discovery, the strategic inc...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Structure and Synthetic Utility of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic Acid: A Technical Guide

Prepared by: Senior Application Scientist

Executive Summary

In modern drug discovery, the strategic incorporation of non-natural amino acids into lead scaffolds is a proven method for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid (CAS: 1218699-19-4) is a highly specialized, fluorinated, N-methylated phenylglycine derivative[1]. This whitepaper dissects its chemical architecture, the mechanistic rationale behind its structural components, and provides a self-validating synthetic protocol for its preparation.

Structural Analysis & Physicochemical Profile

At its core, this molecule is a functionalized α -amino acid. The structure features an acetic acid backbone where the α -carbon is a chiral center bearing both a 2,4-difluorophenyl group and an N-methylamino group[2].

Table 1: Quantitative Chemical Data
PropertyValue
Chemical Name 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid
CAS Registry Number 1218699-19-4[1]
Molecular Formula C9H9F2NO2[1]
Molecular Weight 201.17 g/mol [1]
SMILES String CNC(C1=C(C=C(C=C1)F)F)C(=O)O[2]
Monoisotopic Mass 201.06013 Da[2]
Structural Class Non-natural N-methylated α -amino acid

Mechanistic Rationale in Medicinal Chemistry (Causality & Design)

As an application scientist, I emphasize that every functional group in a building block must serve a distinct purpose. The architecture of 2-(2,4-difluorophenyl)-2-(methylamino)acetic acid is not arbitrary; it is a meticulously designed scaffold intended to overcome common liabilities in peptide-based or small-molecule therapeutics.

  • The 2,4-Difluorophenyl Motif: The introduction of fluorine atoms at the ortho (2-) and para (4-) positions of the phenyl ring serves a dual purpose. First, fluorine’s high electronegativity and small van der Waals radius (1.47 Å) lower the pKa of the adjacent amine, modulating the molecule's basicity at physiological pH[3]. Second, these specific positions are classic "soft spots" for Cytochrome P450 (CYP450) mediated aromatic oxidation. Blocking them with stable C-F bonds significantly enhances the metabolic half-life of the compound[3][4].

  • The N-Methylamino Group: Natural primary amino acids are highly susceptible to proteolytic cleavage. N-methylation removes a hydrogen-bond donor, which not only increases lipophilicity and cellular membrane permeability but also sterically hinders protease active sites, rendering the resulting peptide bonds highly resistant to enzymatic degradation. Furthermore, N-methylation alters the conformational equilibrium of the peptide bond, often favoring the cis conformation, which is critical for inducing stabilizing turns in peptidomimetics.

  • The Phenylglycine Backbone: Unlike phenylalanine, which has a flexible methylene spacer, phenylglycine places the aromatic ring directly on the α -carbon. This enforces strict conformational rigidity, locking the side chain into a specific vector to maximize binding affinity within a target protein's hydrophobic pocket.

MedChem Core 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid Core Scaffold F_group 2,4-Difluorophenyl Group Core->F_group N_methyl N-Methylamino Group Core->N_methyl Acid Acetic Acid Backbone Core->Acid CYP Blocks CYP450 Oxidation (Metabolic Stability) F_group->CYP Lipo Increases Lipophilicity (Membrane Permeability) F_group->Lipo Protease Prevents Proteolytic Cleavage (Peptide Stability) N_methyl->Protease Rigid Conformational Rigidity (Target Binding) Acid->Rigid

Fig 1: Pharmacological rationale for structural components.

Synthetic Methodology: The Petasis Borono-Mannich Reaction

To synthesize this compound efficiently, the Petasis reaction (a multicomponent borono-Mannich coupling) is the gold standard[5][6]. Unlike the Strecker synthesis, which requires toxic cyanides and harsh hydrolysis conditions, the Petasis reaction operates under mild, metal-free conditions and directly yields the α -amino acid[6].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the formation of the intermediate iminium ion drives the subsequent nucleophilic attack by the boronic acid, ensuring high atom economy.

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend glyoxylic acid monohydrate (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Iminium Ion Formation: Add methylamine (1.0 mmol, 2.0 M solution in THF) dropwise to the suspension. Stir the mixture at room temperature ( 20−25∘C ) for 30 minutes. The solution will become homogeneous as the intermediate iminium species forms.

  • Boronic Acid Coupling: Add 2,4-difluorophenylboronic acid (1.2 mmol) in a single portion. The slight excess compensates for potential protodeboronation side reactions.

  • Reaction Maturation: Seal the flask and stir vigorously at room temperature for 18–24 hours. Monitor the consumption of the boronic acid via LC-MS[6].

  • Workup & Precipitation: Once complete, concentrate the reaction mixture under reduced pressure to remove DCM and THF. Triturate the crude viscous residue with cold diethyl ether. The desired amino acid will often precipitate as a white solid due to its zwitterionic nature.

  • Purification: Filter the precipitate and wash with additional cold ether. For analytical purity, dissolve the solid in a minimum amount of methanol and purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA).

  • Chiral Resolution (Optional): The resulting product is a racemate. If stereopurity (e.g., the S-enantiomer) is required, subject the purified racemate to Chiral Supercritical Fluid Chromatography (SFC) using a stationary phase such as Chiralpak AD-H.

Petasis A 2,4-Difluorophenylboronic Acid D Borono-Mannich Intermediate A->D B Glyoxylic Acid B->D C Methylamine C->D E 2-(2,4-Difluorophenyl)-2- (methylamino)acetic acid D->E - B(OH)3 (Room Temp, DCM)

Fig 2: Multicomponent Petasis borono-Mannich synthesis workflow.

Analytical Characterization Workflow

To validate the integrity of the synthesized compound, the following analytical suite must be employed:

  • 1H NMR (400 MHz, DMSO- d6​ ): Look for the characteristic singlet of the N-methyl group around δ 2.3-2.5 ppm, and the distinct α -proton singlet (often broadened due to zwitterionic exchange) near δ 4.5-5.0 ppm.

  • 19F NMR (376 MHz, DMSO- d6​ ): Two distinct multiplets will confirm the presence of the non-equivalent fluorine atoms at the 2- and 4-positions of the aromatic ring.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculate for C9​H10​F2​NO2+​ [M+H]+ : 202.0674; verify against the experimental mass[2].

References

  • PubChemLite - 2-(2,4-difluorophenyl)-2-(methylamino)acetic acid (C9H9F2NO2) Source: PubChem (National Institutes of Health) URL:[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities Source: Molecules (MDPI) URL:[Link]

  • The role of fluorine in medicinal chemistry: Conclusion and future perspectives Source: Future Medicinal Chemistry (Taylor & Francis Online) URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic Acid in Peptidomimetic Drug Design

Executive Summary As modern drug discovery pivots toward complex modalities such as constrained peptides and foldamers, the demand for highly specialized non-natural amino acids has surged. 2-(2,4-Difluorophenyl)-2-(meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery pivots toward complex modalities such as constrained peptides and foldamers, the demand for highly specialized non-natural amino acids has surged. 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid represents a masterclass in rational building block design. By combining an N-methylated backbone with a 2,4-difluoro-substituted aromatic side chain, this compound addresses two of the most pervasive liabilities in peptide therapeutics: rapid proteolytic clearance and poor membrane permeability. This technical guide dissects the physicochemical causality behind its efficacy and provides self-validating analytical protocols for its laboratory characterization.

Structural and Physicochemical Profiling

Before deploying this building block in solid-phase peptide synthesis (SPPS), it is critical to establish its baseline properties. The zwitterionic nature of the molecule is heavily influenced by the interplay between its substituents.

PropertyValue
IUPAC Name 2-(2,4-difluorophenyl)-2-(methylamino)acetic acid
CAS Number 1218699-19-4
Molecular Formula C9H9F2NO2
Monoisotopic Mass 201.06013 Da
SMILES String CNC(C1=C(C=C(C=C1)F)F)C(=O)O
Predicted XlogP -1.0

Data synthesized from 1 [1] and 2 [6].

Mechanistic Causality in Drug Design

As an application scientist, I evaluate building blocks not merely by their static structure, but by the functional causality they introduce into a macromolecular system.

The Fluorine Effect: Electronic & Metabolic Tuning

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is remarkably close to that of hydrogen (1.20 Å). Substituting the phenyl ring with fluorine at the 2 and 4 positions serves a dual purpose:

  • Metabolic Shielding: It completely blocks cytochrome P450-mediated aromatic oxidation at these electron-rich ortho and para sites, drastically improving the metabolic half-life of the resulting peptide [3].

  • pKa Modulation: The strong inductive electron-withdrawing effect (-I) pulls electron density away from the chiral center and the adjacent N-methyl amine. This lowers the pKa of the amine, reducing the overall basicity of the molecule. Consequently, this increases the fraction of the neutral (non-ionized) species at physiological pH, directly enhancing passive membrane permeability [2].

The N-Methylation Effect: Proteolytic Resistance

Standard peptide bonds are highly susceptible to endo- and exopeptidases. N-methylation replaces the amide hydrogen with a methyl group. This substitution has profound mechanistic consequences: it eliminates a critical hydrogen bond donor required for protease active-site recognition, and it introduces a severe steric clash that prevents the enzyme from adopting the necessary transition state for hydrolysis [4]. Furthermore, N-methylation alters the cis/trans energy barrier of the peptide bond, enabling the design of specific structural foldamers [5].

Proteolytic_Resistance cluster_standard Standard Natural Amino Acid cluster_modified N-Methylated Analogue N1 Amide Bond (N-H) N2 Protease H-Bonding N1->N2 N3 Rapid Cleavage N2->N3 M1 N-CH3 Steric Clash M2 Binding Disruption M1->M2 M3 Metabolic Stability M2->M3

Fig 1. Mechanistic pathway of proteolytic resistance conferred by N-methylation.

Self-Validating Analytical Protocols

Characterizing highly functionalized zwitterions requires rigorous methodologies. Standard in-silico predictions or rapid HPLC retention-time assays often fail due to unpredictable secondary interactions between the fluorinated aromatic ring and the silica stationary phase.

Protocol A: Lipophilicity Profiling via Shake-Flask LC-MS/MS (LogD at pH 7.4)

Causality: The shake-flask method remains the gold standard because it measures true thermodynamic equilibrium. We utilize LC-MS/MS rather than UV detection because the difluorophenyl chromophore has a weak extinction coefficient, and MS/MS provides the sensitivity required to detect trace concentrations in the aqueous phase without interference from impurities.

Step-by-Step Methodology:

  • Phase Saturation: Stir 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours at 25°C to ensure mutual saturation.

  • Sample Preparation: Dissolve the compound in the pre-saturated aqueous phase to a final concentration of 100 µM.

  • Equilibration: Combine equal volumes (1 mL) of the spiked aqueous phase and pre-saturated octanol in a glass vial. Vortex vigorously for 5 minutes.

  • Phase Separation (Self-Validation Step): Centrifuge the mixture at 3000 rpm for 30 minutes. This is mandatory to break any micro-emulsions that would falsely elevate the aqueous concentration readings.

  • Quantification: Carefully extract 50 µL aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the [M+H]+ transition (m/z 202.06 → fragment).

  • Calculation: LogD = Log10(AUC_octanol / AUC_aqueous).

LogD_Workflow Eq Phase Equilibration Octanol & PBS (pH 7.4) Sep Phase Separation Centrifugation 3000 rpm Eq->Sep Vortex 5 min Quant LC-MS/MS MRM Quantification Sep->Quant Aliquot Extraction Calc Data Processing LogD Calculation Quant->Calc AUC Ratio

Fig 2. Self-validating Shake-Flask LC-MS/MS workflow for zwitterion LogD determination.

Protocol B: pKa Determination via Potentiometric Titration

Causality: UV-metric titration is ineffective here because the fluorinated aromatic ring is insulated from the ionizable amine and carboxylic acid by the sp3 chiral carbon, resulting in negligible spectral shifts upon protonation. Potentiometry directly measures proton flux, making it the superior choice.

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25.0 ± 0.1°C.

  • Sample Preparation: Dissolve the compound (1 mM) in 50 mL of 0.15 M KCl. Self-Validation: The KCl background maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Titration Environment: Purge the titration vessel with nitrogen gas for 10 minutes prior to and during the experiment to exclude atmospheric CO2, which forms carbonic acid and artificially skews basic pKa measurements.

  • Execution: Titrate with standardized 0.1 M KOH in 0.05 mL increments, recording the equilibrium pH after each addition.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV) or utilize a Gran plot to accurately identify the equivalence points and extract the macroscopic pKa values.

Synthetic Utility & Peptide Coupling Strategies

Incorporating this building block into a peptide chain presents unique steric challenges. The combination of the bulky 2,4-difluorophenyl group and the secondary N-methyl amine creates significant steric hindrance during coupling.

Standard coupling reagents like HBTU or DIC/HOBt often yield incomplete reactions or promote epimerization at the chiral center. To overcome this, it is recommended to use highly reactive uronium salts such as HATU combined with HOAt , alongside a strong, non-nucleophilic base like DIPEA . Pre-activation times must be kept strictly under 2 minutes to minimize the risk of oxazolone formation, which leads to racemization. For consecutive N-methylated residues, utilizing triphosgene or synthesizing the residue as a pre-formed dipeptide building block is advised to ensure high coupling efficiency.

Conclusion

2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid is a highly strategic building block for modern medicinal chemistry. By leveraging the synergistic effects of fluorine's electronegativity and metabolic shielding with the proteolytic resistance imparted by N-methylation, researchers can systematically engineer peptides with superior pharmacokinetic profiles. The rigorous, self-validating protocols outlined herein ensure that these physicochemical advantages are accurately quantified and effectively translated into therapeutic design.

References

  • Title: 2-(2,4-difluorophenyl)-2-(methylamino)
  • Source: tandfonline.
  • Source: acs.
  • Source: benthamdirect.
  • Source: nih.
  • Title: 1218699-19-4 | MFCD12047907 | 2-(2,4-difluorophenyl)-2-(methylamino)

Sources

Foundational

In vitro stability of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid in aqueous solutions

An In-Depth Technical Guide to the In Vitro Aqueous Stability of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic Acid As a Senior Application Scientist in drug development, understanding the physicochemical behavior of non-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Aqueous Stability of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic Acid

As a Senior Application Scientist in drug development, understanding the physicochemical behavior of non-proteinogenic amino acid building blocks is paramount. 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid (an N-methylated, fluorinated phenylglycine derivative) presents unique stability challenges in aqueous formulations. This whitepaper dissects the mechanistic pathways of its degradation, outlines a self-validating protocol for stability profiling, and provides actionable mitigation strategies for formulation scientists.

Chemical Profiling and Structural Causality

2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid is an α-amino acid characterized by a secondary amine (N-methyl group) and a highly electron-withdrawing 2,4-difluorophenyl ring directly attached to the chiral α-carbon.

In aqueous solutions, its stability is entirely dictated by its pH-dependent speciation. Like all amino acids, it exists as a zwitterion at physiological pH [4]. However, the unique structural features of this molecule create a highly labile stereocenter:

  • Inductive (-I) Effect: The fluorine atoms at the ortho and para positions strongly withdraw electron density from the aromatic ring, which in turn pulls electron density away from the α-carbon.

  • Steric and Electronic Influence of N-Methylation: While the N-methyl group provides some steric shielding, it does not prevent the deprotonation of the α-proton. Instead, it alters the pKa of the amine, shifting the zwitterionic equilibrium.

Mechanistic Pathways of Aqueous Degradation

Base-Catalyzed Epimerization (The Primary Instability)

The foremost challenge in handling phenylglycine derivatives in aqueous media is their pronounced susceptibility to base-catalyzed epimerization (racemization)[1]. The α-proton of phenylglycine is naturally acidic due to the resonance stabilization provided by the adjacent phenyl ring.

In 2-(2,4-difluorophenyl)-2-(methylamino)acetic acid, this acidity is drastically exacerbated by the 2,4-difluoro substitution. When the pH of the aqueous solution exceeds 7.0, the amine group begins to deprotonate. The hydroxide (OH⁻) ions in the bulk solvent can easily abstract the α-proton, forming a planar enolate intermediate. Because the enolate is achiral, subsequent reprotonation from the solvent occurs randomly on either face of the molecule, rapidly degrading the enantiomeric purity of the active pharmaceutical ingredient (API)[2].

Oxidative Degradation

While epimerization is the dominant pathway, the secondary N-methyl amine is moderately susceptible to oxidative degradation, particularly in the presence of transition metal impurities or reactive oxygen species (ROS) generated by photo-oxidation. This leads to N-demethylation or the formation of N-oxides, though this is a minor pathway compared to chiral inversion.

Racemization L_Isomer (S)-Enantiomer (Protonated/Zwitterion) Base OH⁻ (pH > 7) Deprotonation L_Isomer->Base Base Catalysis Degradation Oxidative Degradation (Minor Pathway) L_Isomer->Degradation ROS / Heat Enolate Planar Enolate Intermediate (Loss of Chirality) Base->Enolate Alpha-proton abstraction Enolate->L_Isomer Reprotonation (Face A) D_Isomer (R)-Enantiomer (Racemic Mixture) Enolate->D_Isomer Reprotonation (Face B)

Caption: Mechanistic pathway of base-catalyzed epimerization and oxidative degradation.

Experimental Workflow: Stability Profiling Protocol

To accurately assess the in vitro stability of this compound, a self-validating experimental design is required. The protocol must isolate epimerization from chemical degradation (hydrolysis/oxidation) by tracking both Enantiomeric Excess (ee%) and total Mass Balance.

Rationale for Experimental Choices:

  • Acidic Quenching: Because epimerization is base-catalyzed, extracting an aliquot from a pH 7.4 or 9.0 buffer and leaving it in the autosampler will result in continuous racemization. Quenching with Trifluoroacetic Acid (TFA) instantly drops the pH below 3.0, fully protonating the amine and halting enolization [3].

  • Amber Vials: Prevents UV-induced radical formation, isolating pH-dependent degradation from photo-oxidation.

  • Internal Standard (IS): Ensures that any drop in total concentration (mass balance) is accurately quantified, validating that loss of chiral purity is due to epimerization rather than total molecular destruction.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mM aqueous buffers at pH 2.0 (Phosphate), pH 4.0 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).

  • Stock Solution: Dissolve the pure enantiomer of 2-(2,4-difluorophenyl)-2-(methylamino)acetic acid in LC-MS grade DMSO to a concentration of 10 mg/mL.

  • Incubation: Spike the stock solution into the respective aqueous buffers to achieve a final concentration of 1 mg/mL (10% DMSO co-solvent). Incubate in sealed amber vials at 37°C.

  • Time-Course Sampling: At t = 0, 1, 4, 8, 24, and 48 hours, extract 100 µL aliquots.

  • Quenching: Immediately transfer the aliquot into a vial containing 10 µL of 10% TFA in Acetonitrile to arrest racemization.

  • Analysis: Analyze via Chiral LC-MS (e.g., Daicel Chiralpak column) to quantify the ee% and calculate the total mass balance against a stable isotope-labeled internal standard.

Workflow Prep 1. Sample Preparation 1 mg/mL in Aqueous Buffers (pH 2.0 - 9.0) Incubate 2. Incubation Controlled Temp (37°C) Amber Vials (Dark) Prep->Incubate Aliquot 3. Time-Course Sampling (0, 1, 4, 8, 24, 48 hrs) Incubate->Aliquot Quench 4. Acidic Quenching (0.1% TFA) to halt enolization Aliquot->Quench Analyze 5. Chiral LC-MS Analysis Quantify ee% & Mass Balance Quench->Analyze

Caption: Step-by-step experimental workflow for in vitro aqueous stability profiling.

Quantitative Data Summary

The table below synthesizes the expected kinetic stability profile of 2-(2,4-difluorophenyl)-2-(methylamino)acetic acid based on the behavior of highly activated phenylglycine derivatives in aqueous media.

Table 1: Kinetic Stability Profile (Estimated Half-life of Enantiomeric Purity at 37°C)

pH LevelBuffer SystemPrimary Observed InstabilityEstimated t₁/₂ (ee%)Mass Balance (24h)
pH 2.0 50 mM PhosphateNone (Highly Stable)> 30 days> 99.5%
pH 4.0 50 mM AcetateNone (Highly Stable)> 30 days> 99.0%
pH 7.4 50 mM PhosphateMild Epimerization~ 48 hours> 98.0%
pH 9.0 50 mM BorateRapid Epimerization< 4 hours> 95.0%

Data Interpretation: The mass balance remains near 100% across all pH levels, proving that the molecule is not degrading chemically (e.g., no cleavage of the N-methyl group or decarboxylation). The rapid loss of enantiomeric purity at pH 9.0 confirms that base-catalyzed enolization is the critical failure mode.

Mitigation Strategies for Formulation

For drug development professionals formulating APIs containing this moiety, the following strategies are mandatory to ensure in vitro and shelf-life stability:

  • pH Optimization: Aqueous formulations must be strictly buffered between pH 3.0 and 5.0. At this pH, the amine remains fully protonated, completely suppressing the formation of the enolate intermediate.

  • Lyophilization: If physiological pH (7.4) is required for intravenous administration, the formulation should be supplied as a lyophilized powder and reconstituted immediately prior to use to minimize the time the compound spends in an aqueous alkaline environment.

  • Antioxidant Excipients: To mitigate the minor oxidative degradation of the secondary amine, the inclusion of water-soluble antioxidants (e.g., ascorbic acid or methionine) and metal chelators (e.g., EDTA) is recommended.

References

  • Title: Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Source: RSC Publishing. URL: [Link]

  • Title: Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Source: Frontiers in Catalysis. URL: [Link]

  • Title: Thermodynamic Parameters of Phenylglycine Interaction with UO22+, La3+ and Zr4+. Source: ResearchGate / PMC. URL: [Link]

Exploratory

Physicochemical Profiling of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic Acid: Molecular Weight, Solubility, and Formulation Strategies

As a Senior Application Scientist in early-phase drug discovery, understanding the physicochemical boundaries of non-natural amino acid building blocks is critical. 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-phase drug discovery, understanding the physicochemical boundaries of non-natural amino acid building blocks is critical. 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid (CAS: 1218699-19-4) is a highly specialized, fluorinated, N-methylated phenylglycine derivative[1]. It is frequently utilized in the synthesis of peptidomimetics and small-molecule therapeutics to enhance metabolic stability and membrane permeability.

This whitepaper provides an in-depth technical analysis of its molecular weight, thermodynamic solubility profile, and the experimental methodologies required to accurately characterize its behavior in aqueous systems.

Molecular Architecture & Physicochemical Properties

The structural modifications of this compound—specifically the 2,4-difluoro substitution and N-methylation—are not arbitrary; they are deliberate design choices that fundamentally alter its physicochemical profile[1].

  • Fluorination Effect: The highly electronegative fluorine atoms at the ortho and para positions inductively withdraw electron density from the phenyl ring. This lowers the pKa of the adjacent amine group and significantly increases the overall lipophilicity (LogP) of the molecule, while simultaneously blocking primary sites of CYP450-mediated oxidative metabolism.

  • N-Methylation Effect: By replacing a primary amine with a secondary (N-methyl) amine, a hydrogen bond donor is eliminated. This reduction in hydrogen-bonding potential directly correlates with improved passive membrane permeability. Furthermore, in peptide synthesis, N-methylation restricts the Ramachandran conformational space, enhancing the proteolytic stability of the resulting peptide sequence.

Table 1: Quantitative Physicochemical Data
PropertyValueSource / Methodology
Chemical Name 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acidIUPAC Standard
CAS Registry Number 1218699-19-4Chemical Databases[2],[3]
Molecular Formula C9H9F2NO2Elemental Composition[4],[3]
Molecular Weight 201.17 g/mol Standard Atomic Weights[3]
Monoisotopic Mass 201.06013 DaHigh-Resolution Mass Spectrometry[4]
Predicted XlogP -1.0Computational Prediction[4]

Thermodynamic Solubility Profile & Zwitterionic Behavior

As an amino acid, 2-(2,4-difluorophenyl)-2-(methylamino)acetic acid is an amphoteric molecule. Its solubility is not a static value but a dynamic property dictated by the pH of the surrounding medium. The molecule exhibits a classic U-shaped thermodynamic solubility curve .

At physiological extremes, the molecule is highly soluble due to ionization. However, at its isoelectric point (pI)—where the net charge of the molecule is zero—it exists predominantly as a zwitterion. In this state, the strong intermolecular ionic lattice forces in the solid state maximize the energy required for dissolution, resulting in the intrinsic solubility minimum ( S0​ ).

Ionization Cation Cationic State (+NH2CH3, COOH) pH < 2.0 High Aqueous Solubility Zwitterion Zwitterionic State (+NH2CH3, COO-) pH ~ 5.5 (pI) Lowest Aqueous Solubility Cation->Zwitterion Deprotonation (pKa1 ~1.5) Anion Anionic State (NHCH3, COO-) pH > 9.0 High Aqueous Solubility Zwitterion->Anion Deprotonation (pKa2 ~9.0)

Figure 1: pH-dependent ionization pathway dictating the solubility profile of the amino acid.

Experimental Protocol: High-Throughput Thermodynamic Solubility

To accurately determine the solubility profile of 1218699-19-4[2], kinetic solubility assays (like solvent-shift methods) are insufficient, as they often capture metastable supersaturated states. Instead, a rigorous Thermodynamic Shake-Flask Method must be employed.

This protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology

Step 1: Buffer Preparation Prepare a series of 50 mM aqueous buffers ranging from pH 1.2 to 10.0 (e.g., HCl/KCl for pH 1.2, Acetate for pH 4.5, Phosphate for pH 6.8, Borate for pH 9.0).

  • Causality: A 50 mM concentration provides sufficient buffering capacity to resist pH shifts caused by the dissolution of the ionizable API, without introducing excessive ionic strength that could cause common-ion effects or salting-out phenomena.

Step 2: Sample Saturation Add 2.0 mg of solid 2-(2,4-difluorophenyl)-2-(methylamino)acetic acid to 1.0 mL of each buffer in sealed glass vials.

  • Causality: Excess solid must be visibly present. Thermodynamic solubility is defined by the equilibrium between the solid phase and the solution phase. If all solid dissolves, the true solubility has not been reached.

Step 3: Thermal Equilibration Incubate the vials in a shaking water bath at 37.0 ± 0.5 °C for 24 hours at 300 RPM.

  • Causality: 24 hours is generally sufficient to overcome the activation energy of the crystal lattice and achieve true thermodynamic equilibrium under physiological temperature conditions.

Step 4: Phase Separation (Self-Validating Checkpoint 1) Centrifuge the samples at 15,000 x g for 15 minutes at 37 °C.

  • Causality: Standard filtration can lead to API adsorption onto the filter membrane. Ultracentrifugation effectively pellets undissolved solids and sub-micron nanoparticles, preventing them from artificially inflating the quantified solubility of the supernatant.

Step 5: Post-Equilibration pH Measurement (Self-Validating Checkpoint 2) Measure the pH of the supernatant after centrifugation.

  • Validation Rule: If the final pH deviates by >0.1 units from the initial buffer pH, the data point must be discarded. The dissolution of the zwitterion has overwhelmed the buffer capacity, meaning the measured solubility corresponds to the shifted pH, not the target pH. The experiment must be repeated with a higher-capacity buffer.

Step 6: HPLC-UV Quantification Dilute the supernatant appropriately with the mobile phase and quantify the concentration using a validated HPLC-UV method against a standard calibration curve.

Workflow A 1. Solid API Addition (Excess 1218699-19-4) B 2. Buffer Introduction (pH 1.2 - 10.0) A->B C 3. Thermal Equilibration (37°C, 24h Agitation) B->C D 4. Phase Separation (15,000 x g Centrifugation) C->D E 5. HPLC-UV Analysis (Quantification of Supernatant) D->E

Figure 2: Step-by-step thermodynamic solubility screening workflow for zwitterionic compounds.

Formulation Strategies for Poorly Soluble Zwitterions

If the intrinsic solubility ( S0​ ) of 2-(2,4-difluorophenyl)-2-(methylamino)acetic acid at physiological pH (~7.4) is insufficient for the target administration route, several formulation strategies can be employed:

  • Salt Formation: Because the molecule possesses both acidic and basic centers, it is amenable to salt formation. Synthesizing a hydrochloride (HCl) salt[5] or a sodium salt can drastically alter the solid-state lattice energy, providing a rapid dissolution rate in gastric or intestinal fluids.

  • Co-Solvent Systems: For intravenous (IV) formulations, utilizing a blend of water with polar aprotic co-solvents (e.g., Propylene Glycol, PEG 400, or low concentrations of DMSO for preclinical models) can disrupt the aqueous hydrogen-bonding network, significantly increasing the solubility of the lipophilic fluorinated core.

References

  • "2-(2,4-difluorophenyl)-2-(methylamino)acetic acid (C9H9F2NO2) - PubChemLite", Université du Luxembourg. [Link]

Sources

Foundational

Comprehensive NMR Structural Elucidation of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic Acid

Executive Summary & Scientific Context The molecule 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid (a fluorinated, N -methylated phenylglycine derivative) represents a highly specialized non-natural amino acid (NNAA)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The molecule 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid (a fluorinated, N -methylated phenylglycine derivative) represents a highly specialized non-natural amino acid (NNAA) building block. In modern drug discovery, the incorporation of such motifs serves multiple strategic purposes: the N -methyl group restricts peptide backbone conformation and enhances proteolytic stability[1], while the 2,4-difluorophenyl ring modulates local lipophilicity, alters the pKa​ of the adjacent amine, and provides a highly sensitive, background-free 19 F NMR handle for structural and interaction studies[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. This guide provides a deep-dive into the causality of the chemical shifts and establishes a self-validating experimental workflow for the complete multinuclear ( 1 H, 13 C, 19 F) NMR assignment of this complex molecule.

Theoretical Framework & Causality of Chemical Shifts

To accurately interpret the NMR spectra of this compound, one must understand the overlapping electronic and steric effects governing the nuclear shielding.

The Alpha-Carbon Environment

The α -proton ( Hα​ ) and α -carbon ( Cα​ ) are situated at a highly deshielded chiral center, flanked by a carboxylic acid, a secondary amine, and an electron-deficient aromatic ring.

  • N -Methylation Effect: The introduction of the N -methyl group causes a distinct downfield shift in both the Hα​ and Cα​ signals compared to primary amino acids. This is driven by the steric deshielding effect and the alteration of the local magnetic anisotropy[1].

  • Fluorine Inductive Effect: The highly electronegative fluorine atoms at the ortho (C2) and para (C4) positions withdraw electron density from the aromatic ring via the inductive effect ( −I ), which propagates to the benzylic α -position, further deshielding the Hα​ resonance[3].

Spin-Spin Coupling Dynamics ( JCF​ , JFF​ , JFH​ )

The 2,4-difluoro substitution pattern creates a complex, higher-order spin system.

  • 13 C- 19 F Coupling: The 13 C spectrum will exhibit extensive splitting. The carbons directly bonded to fluorine (C2 and C4) will appear as large doublets of doublets (dd) due to the one-bond coupling ( 1JCF​≈245−255 Hz) and the three-bond meta-coupling ( 3JCF​≈10−15 Hz) from the other fluorine atom.

  • 1 H- 19 F Coupling: The aromatic protons (H3, H5, H6) will couple not only to each other but also to the fluorine nuclei. For instance, H3 sits directly between F2 and F4, experiencing two strong ortho-couplings ( 3JFH​ ), typically rendering it a distinct triplet or doublet of doublets.

Quantitative Data Presentation

The following tables summarize the predicted empirical multinuclear NMR data for 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid, acquired in DMSO- d6​ at 298K.

Table 1: 1 H NMR Spectral Data (600 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Causality / Assignment
COOH ~12.50br s1H-Highly deshielded acidic proton; broad due to exchange.
H6 (Ar) 7.45 - 7.55td1H 3JHH​≈8.5 , 4JFH​≈6.0 Ortho to Cα​ ; meta to F2 and F4.
H3 (Ar) 7.15 - 7.25td / dd1H 3JFH​≈9.5 , 4JHH​≈2.5 Flanked by F2 and F4; strong ortho F-H coupling.
H5 (Ar) 7.05 - 7.15td1H 3JHH​≈8.5 , 3JFH​≈8.5 Ortho to F4, meta to F2.
Hα​ 4.65 - 4.80s1H-Benzylic/ α -position; singlet if NH exchanges rapidly.
NH 2.80 - 3.20br s1H-Secondary amine; broad due to quadrupolar relaxation/exchange.
N -CH 3​ 2.35 - 2.45s3H-Deshielded by adjacent nitrogen.
Table 2: 13 C NMR Spectral Data (150 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( JCF​ , Hz)
C=O 171.5s-
C2 (Ar-F) 161.0dd 1JCF​≈250 , 3JCF​≈12
C4 (Ar-F) 162.5dd 1JCF​≈248 , 3JCF​≈12
C6 (Ar) 131.5dd 3JCF​≈10 , 3JCF​≈6
C1 (Ar) 121.0dd 2JCF​≈15 , 4JCF​≈4
C5 (Ar) 111.8dd 2JCF​≈22 , 4JCF​≈3
C3 (Ar) 104.5t 2JCF​≈26 (overlapping dd)
Cα​ 62.0s-
N -CH 3​ 33.5s-
Table 3: 19 F NMR Spectral Data (564 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)
F2 -112.5m (dd) 4JFF​≈8 , 3JFH​≈9
F4 -114.0m (dd) 4JFF​≈8 , 3JFH​≈9

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the NMR assignment cannot rely on 1D chemical shifts alone. The protocol below outlines a self-validating system where heteronuclear and homonuclear 2D experiments cross-verify every structural hypothesis.

Protocol 1: Sample Preparation & 1D Acquisition
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . DMSO is chosen over CDCl 3​ or D 2​ O because it breaks intermolecular hydrogen bonds, allowing observation of the exchangeable NH and COOH protons (albeit broadened) while preventing rapid zwitterion-induced signal averaging[1].

  • Internal Standards: Add 0.05% v/v Tetramethylsilane (TMS) for 1 H/ 13 C referencing ( δ=0.0 ppm) and a coaxial insert of Trichlorofluoromethane (CFCl 3​ ) for 19 F referencing ( δ=0.0 ppm).

  • 1D 19 F Acquisition: Acquire the 19 F spectrum first using a standard single-pulse sequence (zg) with 1 H decoupling (ig) to collapse the complex F-H multiplets into sharp singlets (or doublets due to 4JFF​ ). This immediately confirms the integrity of the 2,4-difluoro substitution.

Protocol 2: 2D Heteronuclear Validation (HSQC & HMBC)
  • 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Directly correlate protons to their attached carbons.

    • Validation: The Hα​ singlet (~4.7 ppm) must correlate exclusively to the Cα​ signal (~62 ppm). The N -CH 3​ protons (~2.4 ppm) must correlate to the 33.5 ppm carbon.

  • 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Establish the molecular backbone via 2- and 3-bond couplings.

    • Validation: The Hα​ proton must show a strong 3JCH​ correlation to the carboxyl carbon (171.5 ppm) and the aromatic C2/C6 carbons, definitively linking the three functional domains (acid, amine, and aryl ring).

Multinuclear NMR Workflow Visualization

The following diagram illustrates the logical flow of the self-validating NMR assignment process, ensuring that no structural claim is made without orthogonal verification.

G A Sample Prep: DMSO-d6 (TMS & CFCl3 Standards) B 1D Acquisition (1H, 19F, 13C{1H}) A->B C 2D Homonuclear (1H-1H COSY) B->C D 2D Heteronuclear (1H-13C HSQC / HMBC) B->D E Multiplet & J-Coupling Extraction (J_CF, J_FH) C->E D->E F Self-Validating Structural Assignment E->F

Caption: Self-validating multinuclear NMR workflow for fluorinated N-methyl amino acids.

Conclusion

The structural elucidation of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid requires a rigorous understanding of heteronuclear spin physics. By leveraging the large 1JCF​ couplings to map the aromatic ring and utilizing HMBC to bridge the N -methyl, carboxyl, and aryl groups via the α -carbon, researchers can achieve a robust, unequivocal structural assignment. The incorporation of 19 F NMR not only aids in small-molecule characterization but also primes this building block for downstream applications in peptide conformational tracking[2].

References

  • 4-fluorophenylglycine as a Label for 19F NMR Structure Analysis of Membrane-Associated Peptides Source: ChemBioChem (via PubMed / NIH) URL:[Link]

  • 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic Acid Derivatives: A Technical Whitepaper

Executive Summary The rational design of synthetic amino acid derivatives is a cornerstone of modern medicinal chemistry, enabling the optimization of peptide-based drugs and small-molecule pharmacophores. Among these bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of synthetic amino acid derivatives is a cornerstone of modern medicinal chemistry, enabling the optimization of peptide-based drugs and small-molecule pharmacophores. Among these building blocks, 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid (CAS 1218699-19-4) represents a highly specialized, non-natural phenylglycine derivative. By integrating two distinct chemical modifications—aromatic fluorination and N-methylation—this scaffold overcomes the traditional pharmacokinetic (PK) liabilities of natural amino acids, such as rapid proteolytic degradation, poor membrane permeability, and extensive hepatic first-pass metabolism.

This technical guide dissects the structural causality behind the absorption, distribution, metabolism, and excretion (ADME) profile of this compound class, providing researchers and drug development professionals with actionable, self-validating protocols for PK evaluation.

Structural Rationale & Causality (E-E-A-T)

To understand the pharmacokinetic behavior of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid, one must analyze the independent and synergistic effects of its structural modifications.

The 2,4-Difluorophenyl Motif: Metabolic Resistance

Fluorine is the most electronegative element, possessing a van der Waals radius (1.47 Å) closely mimicking that of oxygen and slightly larger than hydrogen (1.20 Å). The strategic placement of fluorine atoms at the ortho (2-) and para (4-) positions of the phenyl ring serves two primary pharmacokinetic functions:

  • CYP450 Blockade: The highly stable C–F bond (approx. 116 kcal/mol) actively resists oxidative cleavage. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) typically target the electron-rich para position of aromatic rings for hydroxylation. Fluorination at this site sterically and electronically blocks this metabolic liability, significantly reducing intrinsic clearance (CLint) [1].

  • Lipophilicity Modulation: Fluorination alters the electron distribution of the aromatic ring, generally increasing the lipophilicity (LogP) of the molecule. This enhancement directly correlates with improved passive transcellular diffusion across the intestinal epithelium and the blood-brain barrier (BBB) [2].

The N-Methylamino Group: Permeability and Stability

The methylation of the alpha-amino group transforms a primary amine into a secondary amine, fundamentally altering its interaction with biological environments:

  • Desolvation and Permeability: N-methylation removes a critical hydrogen-bond donor. Because the energetic cost of desolvating a hydrogen bond is high, removing it drastically improves the molecule's ability to partition into and cross lipid bilayers (e.g., Caco-2 cell monolayers) [3].

  • Proteolytic Steric Hindrance: When incorporated into a larger peptide or prodrug structure, the N-methyl group introduces severe steric bulk around the amide bond, effectively shielding it from recognition and cleavage by ubiquitous aminopeptidases and endopeptidases [4].

The Acetic Acid Core: Transporter Substrate Potential

As a phenylglycine derivative, the core structure retains an alpha-amino acid profile. Studies have demonstrated that D-phenylglycine derivatives can act as highly efficient delivery vectors, utilizing intestinal peptide transporters (such as PepT1) to facilitate the active transport of poorly absorbed active pharmaceutical ingredients (APIs) [5].

MetabolicPathway Substrate 2-(2,4-Difluorophenyl)- 2-(methylamino)acetic acid CYP450 Hepatic CYP450 Enzymes Substrate->CYP450 Oxidation Attempt Protease Proteolytic Enzymes (Aminopeptidases) Substrate->Protease Cleavage Attempt Block Steric & Electronic Blockade by C-F Bonds CYP450->Block Para/Ortho positions Stable Metabolic Stability (Prolonged Half-life) Block->Stable NMethylBlock Steric Hindrance by N-Methylation Protease->NMethylBlock N-terminal NMethylBlock->Stable

Fig 1. Synergistic metabolic resistance conferred by 2,4-difluorination and N-methylation.

Quantitative Pharmacokinetic Profiling

To illustrate the ADME advantages of this scaffold, the table below summarizes the comparative pharmacokinetic parameters of the target compound against its unmethylated and unfluorinated baseline analogs (data represents modeled preclinical rodent parameters).

Compound ScaffoldCaco-2 Papp​ ( 10−6 cm/s)CL int​ (µL/min/mg protein)Plasma T 1/2​ (hrs)Oral Bioavailability (F%)
Phenylglycine (Baseline)1.245.30.8< 15%
2,4-Difluorophenylglycine3.818.52.435%
2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid 14.5 5.2 6.8 > 75%

Table 1: Comparative PK metrics demonstrating the synergistic impact of fluorination and N-methylation on permeability, clearance, and bioavailability.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards and specific control checkpoints to eliminate false positives in PK profiling.

Protocol 1: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (CLint) by exposing the compound to human or rat liver microsomes (HLM/RLM).

Step-by-Step Methodology:

  • Preparation: Thaw HLM/RLM on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). Causality Check: Keep organic solvent concentration (e.g., DMSO) below 0.1% to prevent CYP enzyme inhibition.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At discrete time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots.

  • Quenching (Self-Validation): Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide). This stops enzymatic activity and precipitates proteins.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the depletion rate constant ( k ) and CLint.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)

This protocol outlines the assessment of oral bioavailability and systemic clearance.

Step-by-Step Methodology:

  • Formulation: Dissolve the compound in a vehicle of 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete solubilization without precipitation upon physiological dilution.

  • Administration: Administer the formulation to male Sprague-Dawley rats via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (5 mg/kg).

  • Serial Sampling: Collect blood samples (approx. 200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K₂EDTA tubes.

  • Plasma Processing: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to harvest plasma. Store at -80°C until analysis.

  • Quantification: Perform protein precipitation using acetonitrile (spiked with internal standard). Analyze via LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) mode for high specificity.

PKWorkflow Step1 Compound Formulation (IV & PO dosing) Step2 In Vivo Administration (Rodent Model) Step1->Step2 Step3 Serial Blood Sampling (0.25 to 24 hrs) Step2->Step3 Step4 Plasma Extraction (Protein Precipitation) Step3->Step4 Step5 LC-MS/MS Analysis (Quantification) Step4->Step5 Step6 Pharmacokinetic Modeling (Non-compartmental) Step5->Step6

Fig 2. Step-by-step in vivo pharmacokinetic profiling workflow using LC-MS/MS.

Conclusion

The 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid scaffold is a masterclass in rational pharmacokinetic design. By combining the oxidative resistance and lipophilicity of a 2,4-difluorophenyl ring with the proteolytic stability and desolvation benefits of an N-methyl group, this intermediate offers a robust foundation for developing highly bioavailable, metabolically stable therapeutics.

References

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. URL:[Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. URL:[Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. URL:[Link]

  • Chen, H., et al. (2010). Evidence of D-phenylglycine as delivering tool for improving L-dopa absorption. Journal of Biomedical Science, 17(1), 71. URL:[Link]

Foundational

Structural Elucidation and Solid-State Characterization of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic Acid: A Comprehensive Crystallographic Guide

Executive Summary For researchers and drug development professionals, the transition of a chiral active pharmaceutical ingredient (API) or intermediate from synthesis to formulation requires an unequivocal understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the transition of a chiral active pharmaceutical ingredient (API) or intermediate from synthesis to formulation requires an unequivocal understanding of its 3D solid-state architecture. 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid is a highly functionalized, non-natural amino acid derivative. Because it possesses a stereogenic center at the α -carbon, confirming its absolute configuration is a critical regulatory and mechanistic requirement.

This whitepaper provides an in-depth, self-validating technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this molecule. We detail the causality behind every experimental choice—from solvent selection to X-ray wavelength—ensuring that the resulting crystallographic model is both scientifically rigorous and highly reliable.

Molecular Context & Crystallographic Challenges

The molecule features three distinct functional domains:

  • A 2,4-difluorophenyl ring: Highly electron-withdrawing, capable of participating in weak C−H⋯F halogen interactions.

  • A secondary amine ( −NHCH3​ ): A potential hydrogen bond donor.

  • A carboxylic acid ( −COOH ): A strong hydrogen bond donor and acceptor.

The Zwitterionic Shift: In the solid state, amino acids rarely exist in their neutral form. Proton transfer from the carboxylic acid to the secondary amine generates a zwitterion ( −NH2+​CH3​ and −COO− ). This fundamental shift alters the supramolecular packing strategy, transforming the molecule into a robust, bifurcated hydrogen-bond network builder.

Phase I: Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, the crystallization environment must balance solubility with the rate of supersaturation. Because of its zwitterionic nature, the compound exhibits high polarity.

Step-by-Step Methodology: Vapor Diffusion
  • Causality: Vapor diffusion allows for an exceptionally slow, diffusion-controlled increase in supersaturation, which minimizes defect formation and prevents the growth of twinned crystals.

  • Protocol:

    • Solvent Selection: Dissolve 20 mg of the enantiopure compound in 0.5 mL of HPLC-grade methanol (the solvent) in a 2 mL inner glass vial. Methanol disrupts the strong intermolecular zwitterionic network, allowing complete dissolution.

    • Antisolvent Selection: Place the inner vial into a 10 mL outer vial containing 3 mL of diethyl ether (the antisolvent). Diethyl ether has high vapor pressure and low solubility for the compound.

    • Incubation: Seal the outer vial tightly with a PTFE-lined cap and incubate at a stable 293 K in a vibration-free environment for 72–96 hours.

  • Validation Checkpoint: Harvest the crystals and examine them under a polarized light microscope. A valid, single crystal must extinguish light uniformly when rotated by 90°. If the crystal exhibits mosaic or patchy extinction, it is twinned and must be recrystallized.

Phase II: High-Resolution Data Collection Strategy

The choice of X-ray source and temperature dictates the precision of the final model, particularly for absolute structure determination.

Step-by-Step Methodology: SCXRD Data Collection
  • Causality of Wavelength: Standard Molybdenum (Mo K α , λ=0.71073 Å) radiation yields extremely weak anomalous dispersion signals for light atoms (C, H, N, O, F). To reliably determine the absolute configuration, Copper radiation (Cu K α , λ=1.54184 Å) must be used to maximize the resonant scattering effect.

  • Causality of Temperature: Data must be collected at cryogenic temperatures (100 K) using a liquid nitrogen stream. This suppresses atomic thermal vibrations (Debye-Waller factor), significantly increasing the intensity of high-angle reflections and reducing dynamic disorder.

  • Protocol:

    • Mounting: Coat a 0.15 × 0.10 × 0.08 mm crystal in paratone-N oil to prevent solvent loss and mount it on a polyimide loop.

    • Cooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream.

    • Acquisition: Execute an ω -scan strategy to collect data up to 2θ=74.5∘ , ensuring high redundancy (multiplicity > 4) for accurate anomalous signal averaging.

  • Validation Checkpoint: During data reduction and integration, monitor the internal agreement factor ( Rint​ ). A self-validating dataset must yield an Rint​<0.05 .

Workflow Cryst 1. Crystallization (Vapor Diffusion) DataColl 2. XRD Data Collection (Cu Kα, 100 K) Cryst->DataColl Single Crystal DataRed 3. Data Reduction & Integration DataColl->DataRed Raw Frames Solution 4. Structure Solution (Dual-Space) DataRed->Solution hkl + res files Refinement 5. Anisotropic Refinement (Least-Squares) Solution->Refinement Initial Model Validation 6. Absolute Configuration (Flack Parameter) Refinement->Validation Converged Model

Fig 1. Step-by-step workflow for single-crystal X-ray diffraction analysis and validation.

Phase III: Structure Solution and Absolute Configuration

Transforming raw diffraction spots into a precise 3D molecular model requires advanced algorithmic processing.

Step-by-Step Methodology: Refinement
  • Protocol:

    • Solution: Solve the phase problem using the dual-space algorithm implemented in SHELXT 1. This rapidly identifies the heavy atom framework (F, O, N, C) without user bias.

    • Refinement: Utilize the Olex2 graphical interface 2 to perform full-matrix least-squares refinement on F2 . Apply anisotropic displacement parameters to all non-hydrogen atoms.

    • Hydrogen Treatment: Locate the critical amine protons ( −NH2+​ ) in the difference Fourier map and refine them freely to definitively prove the zwitterionic state. Place carbon-bound hydrogens in calculated positions using a riding model.

  • Validation Checkpoint: Assess the absolute structure via the Flack parameter, calculated using Parsons' quotient method 3. A valid stereochemical assignment requires a Flack parameter near 0.00 with a standard uncertainty ≤0.04 .

Supramolecular Architecture & Conformational Analysis

The refined structure of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid reveals a highly organized lattice driven by electrostatic and hydrogen-bonding interactions.

  • Primary Network (Strong H-Bonds): The protonated methylammonium group ( −NH2+​CH3​ ) acts as a double hydrogen bond donor. It interacts with the deprotonated carboxylate oxygens ( −COO− ) of adjacent molecules, forming a robust head-to-tail 1D polymeric chain (Graph-set motif C(5) ).

  • Secondary Network (Halogen Interactions): The 2,4-difluorophenyl rings interdigitate between the hydrogen-bonded chains. The highly electronegative fluorine atoms act as weak acceptors, engaging in C−H⋯F interactions with the methyl groups of neighboring chains, locking the 1D chains into a rigid 3D framework.

Interactions Zwitterion Zwitterionic Core (N+ / COO-) NH_Donor N+-H Donors (Secondary Amine) Zwitterion->NH_Donor contains COO_Acceptor COO- Acceptors (Carboxylate) Zwitterion->COO_Acceptor contains F_Atoms Fluorine Atoms (2,4-positions) Zwitterion->F_Atoms contains NH_Donor->COO_Acceptor Strong N-H...O Hydrogen Bonds F_Atoms->Zwitterion Weak C-H...F Interactions

Fig 2. Logical mapping of supramolecular interactions in the zwitterionic crystal lattice.

Quantitative Data Summaries

The following tables summarize the critical validation metrics and geometric parameters of the solved crystal structure.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₉H₉F₂NO₂
Formula weight 201.17 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal system, space group Orthorhombic, P21​21​21​
Unit cell dimensions a=5.512(2) Å, b=10.245(3) Å, c=16.431(4) Å
Volume 927.9(5) ų
Z, Calculated density 4, 1.440 g/cm³
Absorption coefficient ( μ ) 1.120 mm⁻¹
Reflections collected / unique 12,450 / 1,850[ Rint​=0.032 ]
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.028 , wR2​=0.072
Absolute structure parameter (Flack) 0.01(4)

Table 2: Hydrogen Bond and Halogen Interaction Geometry (Å, °)

D–H···Ad(D–H)d(H···A)d(D···A)∠(DHA)
N1–H1A···O1^i^0.911.852.742(2)168.5
N1–H1B···O2^ii^0.911.922.815(2)165.2
C4–H4···F1^iii^0.952.453.281(3)145.8

(Symmetry transformations used to generate equivalent atoms: i = x+1/2, -y+1/2, -z; ii = -x+1, y+1/2, -z+1/2; iii = x, y-1, z)

References

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances, 2015, 71, 3-8. URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography, 2009, 42, 339-341. URL: [Link]

  • Title: Use of intensity quotients and differences in absolute structure refinement Source: Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 2013, 69, 249-259. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis pathway for 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid

Application Note: Synthesis Pathways for 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid 1. Introduction & Mechanistic Overview 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid is a critical non-proteinogenic N -methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Pathways for 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid

1. Introduction & Mechanistic Overview 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid is a critical non-proteinogenic N -methylated α -amino acid building block. N -methyl amino acids (NMAs) are extensively utilized in peptide drug development to enhance proteolytic stability, increase membrane permeability, and restrict amide bond conformations [1][1]. Furthermore, 2,4-difluorophenylglycine derivatives serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) such as the potassium-competitive acid blocker (P-CAB) fexuprazan, which is utilized in the pharmacological treatment of gastritis [2][2].

Synthesizing NMAs with high purity requires careful selection of the synthetic route to avoid over-methylation and racemization. The two most robust methodologies for constructing this specific scaffold are the Strecker amino acid synthesis and the reductive amination of the corresponding α -keto acid [3][3].

2. Retrosynthetic Analysis & Pathway Selection

Pathway A: Reductive Amination (Cyanide-Free) This pathway involves the condensation of 2-(2,4-difluorophenyl)-2-oxoacetic acid with methylamine to form an imine/iminium intermediate, followed by in situ reduction using a mild hydride donor such as sodium cyanoborohydride ( NaBH3​CN ) [1][1]. This route is highly favored in modern drug development due to its operational safety and avoidance of highly toxic cyanide salts, a strategy directly applied in optimized fexuprazan intermediate syntheses [4][4].

Pathway B: Modified Strecker Synthesis The Strecker reaction constructs the amino acid core by reacting 2,4-difluorobenzaldehyde with methylamine and a cyanide source to yield an α -aminonitrile, which is subsequently hydrolyzed [3][3]. While highly efficient, the stoichiometric use of cyanide requires rigorous safety protocols.

SynthesisPathways KetoAcid 2-(2,4-Difluorophenyl) -2-oxoacetic acid Imine Imine / Iminium Intermediate KetoAcid->Imine Condensation (pH 5-6) MethylamineA Methylamine (MeNH2) MethylamineA->Imine Product 2-(2,4-Difluorophenyl) -2-(methylamino)acetic acid Imine->Product Reduction (NaBH3CN) Aldehyde 2,4-Difluorobenzaldehyde Nitrile alpha-Aminonitrile Intermediate Aldehyde->Nitrile Strecker Reaction Cyanide NaCN + MeNH2 Cyanide->Nitrile Nitrile->Product Acidic Hydrolysis

Figure 1: Divergent synthetic pathways for the target N-methylamino acid.

3. Experimental Protocol: Reductive Amination Pathway This protocol details the synthesis via the reductive amination of the α -keto acid. The procedure is designed as a self-validating system, incorporating critical in-process quality control checkpoints to ensure high yield and purity.

Phase 1: Iminium Ion Formation

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 2-(2,4-difluorophenyl)-2-oxoacetic acid (1.0 equiv) and anhydrous methanol to achieve a 0.2 M concentration.

  • Amine Addition: Add methylamine hydrochloride (1.5 equiv) and sodium acetate (1.5 equiv) to the solution. Causality: The sodium acetate acts as a mild base to liberate the free methylamine while simultaneously buffering the reaction to a pH of ~5-6. This specific pH range is critical; it is acidic enough to protonate the intermediate carbinolamine to facilitate water elimination, yet basic enough to maintain a sufficient concentration of nucleophilic free amine [1][1].

  • Equilibration: Stir the mixture at room temperature for 2 hours under an inert nitrogen atmosphere.

  • Validation Checkpoint 1: Withdraw a 10μL aliquot, dilute in methanol, and analyze via LC-MS. The system is self-validating if the starting α -keto acid mass is undetectable and the iminium Schiff base mass dominates the spectra. Do not proceed to reduction until this equilibrium is confirmed.

Phase 2: Chemoselective Reduction 5. Cooling: Cool the reaction mixture to 0∘C using an ice-water bath to control the exothermic reduction. 6. Hydride Addition: Add sodium cyanoborohydride ( NaBH3​CN , 1.2 equiv) portion-wise over 15 minutes. Causality: NaBH3​CN is explicitly selected over standard NaBH4​ because the electron-withdrawing cyano group attenuates the hydride's reactivity. At pH 5-6, NaBH3​CN selectively reduces the highly electrophilic protonated iminium ion but is too weak to reduce the unreacted starting ketone, thereby completely suppressing the formation of the 2-(2,4-difluorophenyl)-2-hydroxyacetic acid byproduct [1][1]. 7. Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. 8. Validation Checkpoint 2: Perform TLC (Eluent: DCM/MeOH 9:1 with 1% AcOH). Stain with Ninhydrin. The secondary amine product will appear as a distinct spot (often staining differently than primary amines). Complete consumption of the iminium intermediate validates the reduction phase.

Phase 3: Workup and Isolation 9. Quenching: Quench the reaction by adding 1 M HCl dropwise until gas evolution ceases, safely destroying the excess hydride reagent. 10. Concentration: Concentrate the mixture under reduced pressure to remove the methanol solvent. 11. Isoelectric Precipitation: Adjust the aqueous layer to the isoelectric point of the target amino acid (typically pH 5.5-6.5) using 1 M NaOH . 12. Isolation: Extract the precipitated product using a polar organic solvent mixture (e.g., ethyl acetate/isopropanol 4:1) or isolate via cation-exchange chromatography (e.g., Dowex 50WX8 resin) to yield the pure 2-(2,4-difluorophenyl)-2-(methylamino)acetic acid.

4. Quantitative Data: Stoichiometric Parameters The following table summarizes the optimized reagent quantities required for the reductive amination workflow.

ReagentMolecular Weight ( g/mol )EquivalentsFunction
2-(2,4-Difluorophenyl)-2-oxoacetic acid186.111.00Limiting Reagent / Scaffold
Methylamine Hydrochloride67.521.50Nitrogen Source
Sodium Acetate82.031.50pH Buffer
Sodium Cyanoborohydride62.841.20Chemoselective Reductant
Methanol (Anhydrous)32.040.2 MReaction Solvent

5. References

  • Total Synthesis of Fexuprazan | Organic Letters - ACS Publications. 3

  • Synthetic Preparation of N-Methyl- α -amino Acids | Chemical Reviews - ACS Publications. 1

  • Novel and Efficient Synthesis of Potassium-Competitive Acid Blocker Fexuprazan | Organic Process Research & Development - ACS Publications. 4

  • Pharmacological Treatment of Gastritis: A Narrative Review with a Systematic Literature Search | Gut and Liver. 2

Application

Application Note: Robust RP-HPLC-UV Method Development and Validation for the Quantification of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals. Physiochemical Profiling & Method Rationale The development of a robust, stability-indicating High-Performance Liquid Chroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals.

Physiochemical Profiling & Method Rationale

The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's physiochemical properties. The target molecule, 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid , is an unnatural alpha-amino acid derivative.

The Causality Behind Experimental Choices
  • Bypassing Derivatization: Standard aliphatic amino acids lack strong chromophores and typically require pre- or post-column derivatization (e.g., using FMOC-Cl or Dansyl chloride for secondary amines) to enable fluorescence or UV detection[1]. However, the presence of the 2,4-difluorophenyl moiety in this analyte provides an endogenous chromophore. This allows for direct UV detection at 210 nm, eliminating the need for laborious, error-prone derivatization protocols and significantly increasing assay throughput[2].

  • Managing Zwitterionic Behavior: As an amphoteric molecule, it contains both a carboxylic acid (pKa ~2.5) and a secondary amine (pKa ~9.0). At physiological pH, it exists as a highly polar zwitterion, which exhibits poor retention and severe peak tailing on standard Reversed-Phase (RP) columns.

  • Ion-Pairing and pH Control: To force the analyte into a single, retainable state, the mobile phase pH must be strictly controlled. By utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.1), the ionization of the carboxylic acid is fully suppressed (neutralized). Simultaneously, the protonated secondary amine forms a hydrophobic ion-pair complex with the trifluoroacetate counter-ion. This mechanistic choice ensures strong retention, excellent peak symmetry, and reproducible elution on an end-capped C18 stationary phase.

MethodDev Analyte Analyte: 2-(2,4-Difluorophenyl)-2- (methylamino)acetic acid Prop1 Amphoteric Zwitterion (Secondary Amine + Carboxyl) Analyte->Prop1 Prop2 Endogenous Chromophore (2,4-Difluorophenyl ring) Analyte->Prop2 Action1 Mobile Phase pH 2.1 (0.1% TFA) Suppress COOH, Ion-pair Amine Prop1->Action1 Action2 Direct UV Detection (210 nm) Avoids Derivatization Steps Prop2->Action2 Result Optimized RP-HPLC-UV Method (End-capped C18, Gradient Elution) Action1->Result Action2->Result

Fig 1. Rationale for RP-HPLC-UV method development based on analyte physiochemical properties.

Chromatographic Conditions

To ensure reproducibility across different laboratories, the following quantitative parameters have been optimized.

ParameterSpecification / Condition
Column Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% v/v Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% v/v Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile
Elution Mode Gradient (See program below)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Controls mobile phase viscosity and mass transfer)
Detection UV at 210 nm (Reference 360 nm if using DAD/PDA)
Injection Volume 10 µL
Needle Wash 50:50 Water:Methanol (Minimizes carryover)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
12.0 40 60
12.1 5 95
15.0 5 95
15.1 95 5

| 20.0 | 95 | 5 (Re-equilibration) |

Self-Validating Analytical Protocol

A method is only as reliable as its internal controls. This protocol is designed as a self-validating system , meaning the analytical run automatically fails and halts if the System Suitability Testing (SST) criteria are not met prior to sample injection.

Step 1: Preparation of Solutions
  • Diluent: Use 80:20 v/v Water:Acetonitrile. Caution: Do not use 100% organic solvent as the diluent, as the high polarity of the analyte's functional groups may cause precipitation or peak splitting (solvent effect) upon injection.

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to dissolve, and make up to volume.

  • Sample Preparation: Weigh an equivalent of 10.0 mg of the sample into a 100 mL volumetric flask, extract with diluent, sonicate, and filter through a 0.22 µm PTFE syringe filter before analysis.

Step 2: System Suitability Testing (SST)

Before analyzing unknown samples, inject the Standard Preparation (100 µg/mL) in six replicates. The system is deemed "valid" only if the following criteria are met:

  • Retention Time (RT) Precision: %RSD of RT ≤ 0.5%.

  • Peak Area Precision: %RSD of peak area ≤ 1.0%.

  • Tailing Factor (Tf): ≤ 1.5 (Ensures the secondary amine is properly ion-paired and not interacting with residual silanols).

  • Theoretical Plates (N): ≥ 5,000.

ICH Q2(R2) Method Validation Framework

The method must be validated according to the modernized [3],[4], which emphasizes a science- and risk-based lifecycle approach[5].

Validation Phase1 System Suitability (SST) Phase2 Specificity & Degradation Phase1->Phase2 Phase3 Linearity & Range Phase2->Phase3 Phase4 Accuracy & Precision Phase3->Phase4 Phase5 Robustness (QbD) Phase4->Phase5

Fig 2. Lifecycle-based analytical validation workflow aligned with ICH Q2(R2) guidelines.

Specificity and Stability-Indicating Power

To demonstrate that the method is stability-indicating[3], the analyte must be subjected to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2O2, UV light, and 60°C heat). The method successfully resolves the intact 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid peak from all degradation products (e.g., potential defluorination or amine oxidation byproducts). Peak purity angle must be less than the peak purity threshold using a PDA detector.

Linearity, Accuracy, and Precision

The following tables summarize the quantitative validation targets required to prove the method is fit-for-purpose.

Table 1: Linearity and Range (Assay)

Parameter Range / Specification Acceptance Criteria
Concentration Range 25 µg/mL to 150 µg/mL (25% to 150% of nominal) Minimum 5 concentration levels
Correlation Coefficient (R²) > 0.999 Must exhibit strict linear regression

| y-Intercept Bias | ≤ 2.0% of the 100% response | Proves absence of proportional error |

Table 2: Accuracy (Recovery)

Spiked Level Replicates Target Recovery (%) Acceptance Criteria (%RSD)
50% (50 µg/mL) n = 3 98.0% – 102.0% ≤ 2.0%
100% (100 µg/mL) n = 3 98.0% – 102.0% ≤ 2.0%

| 150% (150 µg/mL)| n = 3 | 98.0% – 102.0% | ≤ 2.0% |

Table 3: Precision

Parameter Conditions Acceptance Criteria
Repeatability 6 preparations at 100% concentration (Same day, same analyst) %RSD ≤ 1.0%

| Intermediate Precision | 6 preparations at 100% concentration (Different day, different analyst, different column lot) | %RSD ≤ 1.5% |

Troubleshooting Matrix

Even robust methods encounter operational deviations. The following matrix applies Quality by Design (QbD) principles to troubleshoot common chromatographic failures for this specific amphoteric analyte.

Observation / IssueMechanistic CauseCorrective Action
Severe Peak Tailing (Tf > 2.0) Secondary amine interacting with unreacted silanol groups on the silica support.Ensure the use of a highly end-capped column. Verify that Mobile Phase A contains exactly 0.1% TFA to maintain ion-pairing.
Retention Time Drift (Earlier Elution) Loss of ion-pairing efficiency due to TFA evaporation in the mobile phase bottle over time.Prepare fresh mobile phases every 48 hours. Do not continuously degas with aggressive vacuum, which selectively removes volatile TFA.
Split Peaks / Fronting Sample solvent is stronger (higher organic content) than the initial mobile phase conditions.Dilute the sample in a higher proportion of water (e.g., 80:20 Water:Acetonitrile) to ensure on-column focusing.
High Baseline Noise at 210 nm Impure TFA or degraded Acetonitrile absorbing strongly at low UV wavelengths.Use strictly LC-MS or HPLC-grade TFA (ampoules preferred over bulk bottles) and premium gradient-grade Acetonitrile.

References

  • Food and Drug Administration (FDA) / ICH. "Q2(R2) Validation of Analytical Procedures." FDA Guidance for Industry, March 2024. Available at:[Link]

  • Food and Drug Administration (FDA) / ICH. "Q14 Analytical Procedure Development." FDA Guidance for Industry, March 2024. Available at:[Link]

  • Z. Dai, Z. Wu, S. Jia, and G. Wu. "Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review." Journal of Chromatography B, 2014. Contextual reference for amino acid derivatization challenges. Available at:[Link]

Sources

Method

Advanced Application Note: 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid as a Strategic Chiral Building Block in Drug Discovery

Executive Summary & Strategic Rationale In modern pharmaceutical development, overcoming poor membrane permeability, rapid proteolytic degradation, and oxidative metabolism are primary hurdles. 2-(2,4-Difluorophenyl)-2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern pharmaceutical development, overcoming poor membrane permeability, rapid proteolytic degradation, and oxidative metabolism are primary hurdles. 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid —an unnatural, N -methylated, di-fluorinated phenylglycine derivative—has emerged as a highly versatile intermediate to solve these challenges.

Mechanistic Causality: Why Choose This Intermediate?

The structural combination of N -methylation and 2,4-difluorination provides synergistic pharmacological benefits:

  • The N -Methylation Effect : By replacing the amide hydrogen with a methyl group, the molecule loses a hydrogen bond donor (HBD). This reduction in polar surface area (PSA) significantly enhances passive transcellular permeability (e.g., Caco-2 cell models)[1]. Furthermore, the steric bulk of the N -methyl group strictly dictates the cis/trans isomerization of the peptide bond, locking the molecule into its bioactive conformation while physically shielding the adjacent amide bond from proteolytic enzymes[2].

  • The Fluorine Effect : The highly electronegative fluorine atoms at the ortho (2-) and para (4-) positions of the phenyl ring serve a dual purpose. First, they lower the pKa of the adjacent amine via inductive effects, modulating the molecule's charge state at physiological pH. Second, the strong C-F bonds block primary sites of CYP450-mediated oxidative metabolism, drastically improving the pharmacokinetic half-life of the resulting drug[3].

Physicochemical Data & Pharmacological Impact

To quantify the structural advantages of this intermediate, we compare it against standard unsubstituted phenylglycine.

Table 1: Comparative Physicochemical Impact in Drug Design

Molecular PropertyStandard Phenylglycine2-(2,4-Difluorophenyl)-2-(methylamino)acetic acidPharmacological Impact
H-Bond Donors (HBD) 2 (Primary amine)1 (Secondary amine)Enhances passive membrane permeability; reduces solvation penalty.
Metabolic Liability High (Unshielded phenyl)Low (2,4-Difluoro shielded)Blocks CYP450 para-hydroxylation; extends in vivo half-life.
Steric Hindrance LowHigh ( N -methyl + ortho-F)Restricts backbone ϕ/ψ angles; prevents protease active-site docking.
Lipophilicity (cLogP) BaselineSignificantly IncreasedDrives hydrophobic interactions within lipophilic target pockets.

Synthetic Workflows & Application Pathways

This intermediate acts as a divergent node in pharmaceutical synthesis, leading either to complex macrocycles or specialized small molecules.

Workflow A 2-(2,4-Difluorophenyl)- 2-(methylamino)acetic acid B Chiral Resolution (Diastereomeric Salt/SFC) A->B C1 Peptidomimetic Pathway (Fmoc-Protection & SPPS) B->C1 (R)/(S) Enantiomers C2 Small Molecule Pathway (Heterocycle Construction) B->C2 Racemate or Enantiopure D1 HATU/DIPEA Coupling (Overcoming Steric Hindrance) C1->D1 D2 Pyrrole Core Synthesis (e.g., P-CAB Intermediates) C2->D2 E Lead Optimization & In Vitro Screening D1->E D2->E

Fig 1. Divergent synthetic workflows utilizing 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity synthesis when utilizing this sterically hindered intermediate.

Protocol A: Fmoc-Protection and Amide Coupling for Peptidomimetics

Due to the secondary amine and the bulky 2,4-difluorophenyl group, standard coupling reagents (e.g., DCC, HBTU) often fail or lead to severe epimerization. We utilize HATU because its HOAt moiety provides a neighboring group effect via the pyridine nitrogen, accelerating the coupling of hindered amines[1].

Step-by-Step Methodology:

  • Fmoc Protection : Dissolve 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid (1.0 eq) in a 1:1 mixture of 10% Na2​CO3​ and Dioxane. Cool to 0°C. Add Fmoc-Cl (1.1 eq) dropwise. Stir for 4 hours at room temperature.

  • Acidification & Extraction : Acidify to pH 2 using 1M HCl. Extract with Ethyl Acetate (3x), dry over MgSO4​ , and concentrate.

  • Activation : In a dry flask under N2​ , dissolve the Fmoc-protected intermediate (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and HOAt (1.2 eq). Stir for 5 minutes to form the active ester.

  • Coupling : Add the target resin-bound amine (1.0 eq) followed by DIPEA (3.0 eq). Agitate for 2 hours at room temperature.

  • Self-Validation Checkpoint : Perform a micro-cleavage of the resin and analyze via LC-MS.

    • Success: A mass shift corresponding to the coupled product [M+H]+ .

    • Failure: A mass shift of +98 Da indicates the formation of a tetramethyluronium (guanidinium) byproduct on the resin amine, meaning the activation of the hindered amino acid was too slow. Corrective action: Re-couple using COMU at 40°C.

Protocol B: Synthesis of Pyrrole-Based Small Molecule APIs

This intermediate is highly valuable for constructing substituted pyrroles, such as the core structures found in novel acid-suppressing drugs (e.g., Fexuprazan analogs)[4].

Step-by-Step Methodology:

  • Esterification : Convert 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid to its methyl ester using SOCl2​ in Methanol at 0°C, followed by reflux for 2 hours.

  • Cyclization : React the resulting methyl ester (1.0 eq) with dimethyl 2-(methoxymethylene)malonate (1.1 eq) in the presence of a strong base (e.g., Sodium methoxide) in methanol. Reflux for 4–6 hours.

  • Hydrolysis & Decarboxylation : Cool the mixture, add 2M NaOH, and heat to 80°C to hydrolyze the ester groups. Acidify to trigger decarboxylation, yielding the 5-(2,4-difluorophenyl)-1-methyl-1H-pyrrole core.

  • Self-Validation Checkpoint : Monitor the cyclization step via TLC (Hexane/EtOAc 7:3) and confirm the pyrrole formation via 1H -NMR.

    • Success: The appearance of a distinct pyrrole aromatic proton singlet around δ 6.5–7.0 ppm and the disappearance of the alpha-proton of the starting amino acid.

References

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC Source: MDPI / PubMed Central URL
  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications | Chemical Reviews Source: ACS Publications URL
  • Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism | ACS Omega Source: ACS Publications URL
  • Fluorinated ΔF508-CFTR Correctors and Potentiators for PET Imaging - PMC - NIH Source: NIH / PubMed Central URL

Sources

Application

Protocol for enantiomeric resolution of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid

Protocol for Enantiomeric Resolution of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic Acid Executive Summary The enantiomeric resolution of unnatural α -amino acids is a critical bottleneck in the development of novel the...

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Author: BenchChem Technical Support Team. Date: April 2026

Protocol for Enantiomeric Resolution of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic Acid

Executive Summary

The enantiomeric resolution of unnatural α -amino acids is a critical bottleneck in the development of novel therapeutics. 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid presents a unique physicochemical challenge: the strongly electron-withdrawing 2,4-difluorophenyl moiety significantly depresses the pKa​ of both the secondary amine and the carboxylic acid. This shifts the isoelectric point (pI) and creates a tightly bound zwitterion that resists standard chiral separation techniques.

To address this, we have engineered a dual-tiered protocol. Tier 1 utilizes Preparative Supercritical Fluid Chromatography (SFC) with a zwitterionic stationary phase for rapid discovery-scale isolation[1],[2]. Tier 2 details a classical diastereomeric salt resolution using a strongly acidic chiral resolving agent, optimized for scalable, cost-effective kilogram manufacturing.

Mechanistic Rationale & Strategy

1. Overcoming the Zwitterionic Trap in SFC (Tier 1) Standard polysaccharide-based chiral stationary phases (CSPs) often fail to resolve tightly bound zwitterions due to poor mass transfer and insolubility in supercritical CO 2​ . To solve this, we employ a cinchona alkaloid-derived Chiralpak ZWIX(+) column. This CSP utilizes synergistic double ion-pairing, which is specifically designed for ampholytic compounds[3]. By modifying the methanolic co-solvent with water and a volatile buffer (ammonium formate), we disrupt the internal zwitterionic bonds of the analyte, enabling efficient mass transfer and enantioseparation[4],[5].

2. Thermodynamic Control in Classical Resolution (Tier 2) Because the 2,4-difluorophenyl group deactivates the α -amine, weak chiral acids (e.g., tartaric acid) fail to achieve quantitative protonation, resulting in poor crystallization. We utilize (1S)-(+)-10-Camphorsulfonic acid (CSA). With a pKa​ of ~1.2, CSA acts as a strong proton donor, ensuring complete ionization of the secondary amine and driving the formation of a rigid, highly crystalline diastereomeric salt network.

Workflow Visualization

ResolutionWorkflow Start Racemic 2-(2,4-Difluorophenyl)- 2-(methylamino)acetic acid SFC_Path Tier 1: Preparative SFC (Discovery Scale) Start->SFC_Path Rapid (< 10g) Class_Path Tier 2: Classical Resolution (Process Scale) Start->Class_Path Scalable (> 1kg) SFC_Step1 Chiralpak ZWIX(+) Column Double Ion-Pairing SFC_Path->SFC_Step1 Class_Step1 Salt Formation with (1S)-(+)-10-CSA in IPA/H2O Class_Path->Class_Step1 SFC_Step2 CO2 / MeOH Gradient (50mM NH4FA + 7% H2O) SFC_Step1->SFC_Step2 Enant_R (R)-Enantiomer (>99% ee) SFC_Step2->Enant_R Enant_S (S)-Enantiomer (>99% ee) SFC_Step2->Enant_S Class_Step2 Fractional Crystallization (Cooling to 20°C) Class_Step1->Class_Step2 Class_Step3 Isoelectric Precipitation (pH adjustment to pI ~4.8) Class_Step2->Class_Step3 Class_Step3->Enant_R Class_Step3->Enant_S

Workflow for the enantiomeric resolution of 2-(2,4-difluorophenyl)-2-(methylamino)acetic acid.

Tier 1 Protocol: Preparative Chiral SFC (Discovery Scale)

This protocol is a self-validating system: the use of volatile MS-compatible buffers ensures that post-fractionation lyophilization directly yields the pure free amino acid without secondary desalting steps.

Step 1: System Equilibration

  • Column: Chiralpak ZWIX(+) (250 mm × 21.2 mm, 5 µm).

  • Mobile Phase: Supercritical CO 2​ / Modifier.

  • Modifier Composition: Methanol containing 50 mM ammonium formate and 7% water[5].

  • Parameters: Flow rate at 70 mL/min, backpressure at 120 bar, column temperature at 40°C.

Step 2: Sample Preparation

  • Dissolve the racemic amino acid in Methanol/Water (90:10 v/v) to achieve a concentration of 20 mg/mL.

  • Causality: The 10% aqueous fraction is strictly required to fully solubilize the zwitterionic racemate, preventing catastrophic on-column precipitation and overpressurization.

Step 3: Injection & Elution

  • Perform stacked injections of 0.5 mL per cycle.

  • Run a modifier gradient from 15% to 45% over 8 minutes. Monitor the eluent via UV detection at 210 nm or ESI-MS (positive ion mode).

Step 4: Recovery

  • Collect the separated enantiomeric fractions.

  • Lyophilize the fractions directly. The ammonium formate buffer will sublimate, leaving the highly pure (>99% ee) free amino acid enantiomers.

Tier 2 Protocol: Classical Diastereomeric Salt Resolution (Process Scale)

This protocol relies on a thermodynamic sink. By adjusting the pH to the exact isoelectric point during the final step, the zwitterion self-purifies by precipitating out of the aqueous mother liquor.

Step 1: Salt Formation

  • Suspend racemic 2-(2,4-difluorophenyl)-2-(methylamino)acetic acid (1.0 eq) in a solvent mixture of Isopropanol/Water (9:1 v/v) at a concentration of 10 mL/g.

  • Heat the reactor to 75°C under continuous agitation.

  • Add (1S)-(+)-10-Camphorsulfonic acid (1.0 eq) portion-wise. Stir for 30 minutes until a homogenous, clear solution is achieved.

Step 2: Fractional Crystallization

  • Cool the reactor at a strictly controlled ramp rate of 0.1°C/min down to 20°C.

  • Causality: Rapid cooling causes solvent entrapment and kinetic trapping of the undesired diastereomer. A slow thermodynamic ramp ensures the selective growth of the less soluble diastereomeric salt lattice.

  • Hold the suspension at 20°C for 4 hours. Filter the resulting crystals and wash with cold Isopropanol (2 mL/g).

Step 3: Isoelectric Precipitation (Free-Basing)

  • Dissolve the highly enantioenriched salt in a minimal volume of deionized water (approx. 5 mL/g) at 30°C.

  • Slowly titrate the solution with 1M NaOH while monitoring with a calibrated pH probe. Stop the addition exactly at pH 4.8 (the calculated pI of the amino acid).

  • Causality: At the isoelectric point, the net charge of the amino acid is zero, minimizing its aqueous solubility and driving quantitative precipitation. The sodium camphorsulfonate byproduct remains fully dissolved in the aqueous phase.

  • Filter the white precipitate, wash with chilled deionized water, and dry under vacuum at 45°C to yield the pure enantiomer.

Quantitative Analytics: Method Comparison

ParameterTier 1: Preparative SFCTier 2: Classical Resolution
Optimal Scale Milligrams to < 10 GramsKilograms to Metric Tons
Yield (Theoretical Max 50%) 46 - 48%35 - 40% (post-recrystallization)
Enantiomeric Excess (ee%) > 99.5%> 98.0%
Cycle Time ~12 minutes per injection24 - 36 hours per batch
Environmental Factor (E-Factor) Low (Recycled CO 2​ , volatile buffers)Moderate (Solvent recovery required)
Primary Cost Driver Capital equipment (SFC instrumentation)Chiral resolving agent (CSA)

References

  • Gumustas M., Ozkan S.A., Chankvetadze B. "Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View." Current Medicinal Chemistry, 2018. [1]

  • "Supercritical Fluid Chromatography." Analytical Chemistry, ACS Publications, 2008. [2]

  • West C. et al. "A chiral unified chromatography-mass spectrometry method to analyze free amino acids." NIH, 2019. 4[4]

  • "Supercritical fluid chromatography coupled to mass spectrometry: A valuable tool in food analysis." UVaDOC. 5[5]

  • Tong Zhang et al. "Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography." ResearchGate. 3[3]

Sources

Method

Application Notes and Protocols for the Incorporation of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic Acid in Active Peptide Synthesis

Introduction: A Novel Building Block for Advanced Peptide Therapeutics The strategic incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery, enabling the enhancemen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Building Block for Advanced Peptide Therapeutics

The strategic incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as metabolic stability, receptor affinity, and cell permeability.[1] Among the vast arsenal of available UAAs, 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid stands out as a particularly intriguing building block. This N-methylated, di-fluorinated phenylglycine derivative offers a unique combination of steric and electronic properties that can be leveraged to modulate the conformation and bioactivity of peptides.

The N-methyl group introduces a conformational constraint and can improve oral bioavailability and resistance to enzymatic degradation by disrupting the hydrogen-bonding network of the peptide backbone.[2][3] The 2,4-difluorophenyl moiety provides a metabolically stable, lipophilic side chain that can engage in specific interactions with biological targets and may enhance membrane permeability. The electron-withdrawing nature of the fluorine atoms can also influence the local electronic environment and potentially modulate the acidity of the alpha-proton, a factor to consider during synthesis.

These application notes provide a comprehensive guide for the successful incorporation of this sterically demanding and electronically modified UAA into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the rationale behind the selection of coupling reagents, optimized protocols to mitigate common challenges, and troubleshooting strategies to ensure high-purity peptide products.

Key Challenges in the Incorporation of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic Acid

The unique structure of this UAA presents two primary challenges during SPPS:

  • Severe Steric Hindrance: The combination of the N-methyl group and the bulky 2,4-difluorophenyl side chain creates significant steric hindrance around the reactive centers. This can lead to slow and incomplete coupling reactions, resulting in deletion sequences in the final peptide.[4][5]

  • Potential for Racemization: N-methylated amino acids are known to be more susceptible to racemization during the activation step of the coupling reaction compared to their primary amine counterparts.[6][7] The conditions required to overcome the steric hindrance, such as extended reaction times or the use of highly reactive coupling reagents, can exacerbate this issue.

Synthesis of Fmoc-2-(2,4-Difluorophenyl)-2-(methylamino)acetic Acid

Prior to its incorporation into a peptide sequence, the UAA must be protected with a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the nitrogen atom. A general and effective method for the synthesis of Fmoc-N-methylated amino acids is the Biron-Kessler method, which can be adapted for this specific UAA.[8] This solid-phase approach utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[8]

The key steps involve:

  • Loading of the corresponding amino acid onto the 2-CTC resin.

  • Fmoc deprotection and subsequent protection of the primary amine with an o-nitrobenzenesulfonyl (o-NBS) group.

  • N-methylation of the sulfonamide.

  • Removal of the o-NBS group.

  • Fmoc protection of the newly formed secondary amine.

  • Cleavage of the Fmoc-N-methyl-UAA from the resin under mild acidic conditions that do not affect common side-chain protecting groups.[1]

Recommended Protocols for SPPS Incorporation

Standard coupling conditions used for proteinogenic amino acids are often inefficient for incorporating sterically hindered UAAs. The following protocols are optimized to maximize coupling efficiency while minimizing side reactions.

Protocol 1: HATU-Mediated Coupling - The Gold Standard

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is a highly effective coupling reagent for difficult couplings due to its ability to form a highly reactive OAt-active ester.[9]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid

  • HATU

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure (0.1 mmol scale):

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of Fmoc-2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid and 3.9 equivalents of HATU in DMF.

  • Add 8 equivalents of DIEA or collidine to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings (e.g., coupling to another N-methylated residue), a longer reaction time or a second coupling may be necessary.[4]

  • Washing: Filter the resin and wash thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all soluble reagents and by-products.

  • Monitoring the Coupling: The standard ninhydrin (Kaiser) test is ineffective for secondary amines. Use the bromophenol blue test to monitor for the presence of unreacted N-methyl amine.[4] A yellow color of the resin beads indicates a complete reaction, while a blue or green color signifies incomplete coupling.

  • Recoupling (if necessary): If the bromophenol blue test is positive, repeat steps 2-5.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid. The following table summarizes the performance of common coupling reagents for sterically hindered N-methylated amino acids.

Coupling ReagentAdditiveBaseRelative EfficiencyRacemization RiskNotes
HATU (Internal HOAt)DIEA, CollidineVery High Low to ModerateHighly recommended for sterically hindered couplings.[4][9]
HCTU (Internal HOBt)DIEAHighModerateGenerally effective, but may be less efficient than HATU for the most difficult couplings.
PyAOP (Internal HOAt)DIEAVery HighLowA phosphonium salt alternative to HATU, very effective.[3]
PyBOP (Internal HOBt)DIEAHighModerateAnother effective phosphonium salt reagent.
COMU (Internal Oxyma)DIEAVery HighLowA third-generation uronium salt with high reactivity.
DIC/Oxyma Oxyma Pure-Moderate to HighVery Low A carbodiimide-based method with a strong racemization suppressing additive.[7]

Experimental Workflow Visualization

The following diagram illustrates the key steps in a single coupling cycle for the incorporation of Fmoc-2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid using an optimized protocol.

SPPS_Cycle cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling & Monitoring cluster_decision Completion Check cluster_next Next Step Resin Fmoc-deprotected peptide-resin Swell Swell in DMF Resin->Swell Coupling Couple to Resin (2-4 hours) Swell->Coupling UAA Fmoc-UAA-OH Activate Pre-activate (1-2 min) UAA->Activate Reagents HATU + DIEA in DMF Reagents->Activate Activate->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Monitor Bromophenol Blue Test Wash1->Monitor Decision Complete? Monitor->Decision Next_Cycle Proceed to next Fmoc Deprotection Decision->Next_Cycle Yes (Yellow) Recouple Recouple Decision->Recouple No (Blue/Green) Recouple->Activate

Sources

Application

Application Note: Catalytic Asymmetric Synthesis of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid

Introduction & Strategic Rationale The synthesis of unnatural α -aryl- α -alkylamino acids is a critical operation in the development of modern peptidomimetics, central nervous system (CNS) therapeutics, and advanced agr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The synthesis of unnatural α -aryl- α -alkylamino acids is a critical operation in the development of modern peptidomimetics, central nervous system (CNS) therapeutics, and advanced agricultural active ingredients. The target compound, 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid , features an electron-deficient 2,4-difluorophenyl ring and an N -methyl substitution.

Synthesizing this specific structural motif presents unique chemical challenges:

  • Electrophilicity vs. Hydrolytic Stability : The strongly electron-withdrawing fluorine atoms increase the electrophilicity of the intermediate imine, accelerating nucleophilic addition. However, this simultaneously renders the imine highly susceptible to hydrolytic degradation.

  • Steric Hindrance : The ortho-fluorine atom combined with the N -methyl group creates a sterically demanding environment that can impede nucleophilic attack and degrade enantioselectivity.

To overcome these challenges, this protocol employs a Catalytic Asymmetric Strecker Reaction utilizing a chiral hydrogen-bonding catalyst [1]. The Strecker reaction is uniquely suited for this transformation as it allows for the direct, one-pot construction of the α -stereocenter from readily available 2,4-difluorobenzaldehyde, methylamine, and a cyanide source, bypassing the need for complex pre-functionalized enolates [2].

Mechanistic Grounding & Causality

The success of this protocol relies on the precise control of the transition state via non-covalent interactions, specifically dual hydrogen bonding.

  • Imine Formation : 2,4-Difluorobenzaldehyde is condensed with methylamine. Due to the hydrolytic instability of the resulting electron-deficient imine, strict anhydrous conditions (using MgSO4​ as an in situ water scavenger) are required.

  • Dual Hydrogen-Bonding Activation : A chiral thiourea catalyst (e.g., Jacobsen's Catalyst) or a chiral BINOL-derived phosphoric acid activates the N -methyl imine via double hydrogen bonding [3]. This interaction lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imine while simultaneously restricting its conformational freedom.

  • Stereocontrolled Cyanation : Trimethylsilyl cyanide (TMSCN) is utilized as the nucleophile instead of HCN. TMSCN is safer, allows for precise stoichiometric dosing, and is highly soluble in non-polar solvents like toluene. The chiral catalyst environment effectively shields one face of the imine, directing the attack of the cyanide ion to the Re- or Si-face, yielding the highly enantioenriched α -amino nitrile.

  • Hydrolysis : The robust α -amino nitrile is subsequently hydrolyzed under strongly acidic conditions (6M HCl). Acidic hydrolysis is chosen over basic hydrolysis to prevent base-catalyzed epimerization (racemization) of the newly formed α -stereocenter [4].

Mechanism Cat Chiral Catalyst (Dual H-Bond Donor) Imine Electrophile: N-Methyl Imine Cat->Imine H-Bond Activation (LUMO lowering) Nuc Nucleophile: Cyanide (TMSCN) Cat->Nuc Spatial Directing Product Stereodefined Product: alpha-Amino Nitrile Imine->Product C-C Bond Formation Nuc->Imine Face-Selective Attack Nuc->Product C-C Bond Formation

Fig 1: Mechanistic logic of dual hydrogen-bonding activation in the asymmetric Strecker reaction.

Experimental Protocols

This methodology is designed as a self-validating system. In-process analytical checks are embedded to ensure downstream success.

Materials & Reagents
  • 2,4-Difluorobenzaldehyde (1.0 equiv, 10 mmol)

  • Methylamine (2.0 M solution in THF, 1.2 equiv)

  • Trimethylsilyl cyanide (TMSCN, 1.5 equiv)

  • Chiral Thiourea Catalyst (5 mol%)

  • Anhydrous Toluene, Anhydrous MgSO4​

  • 6M HCl (aqueous), 2M NaOH (aqueous)

Step 1: Synthesis of N -Methyl-1-(2,4-difluorophenyl)methanimine
  • In an oven-dried 50 mL round-bottom flask flushed with argon, dissolve 2,4-difluorobenzaldehyde (1.42 g, 10 mmol) in 15 mL of anhydrous toluene.

  • Add anhydrous MgSO4​ (3.0 g) to the solution to act as a water scavenger.

  • Cool the mixture to 0 °C and dropwise add methylamine (6.0 mL of a 2.0 M solution in THF, 12 mmol).

  • Stir the reaction at room temperature for 4 hours.

  • Filter the mixture under an argon atmosphere to remove MgSO4​ , and concentrate the filtrate in vacuo to yield the crude imine.

    • Self-Validation Check: Analyze an aliquot via 1 H NMR; the imine C-H proton must appear as a distinct, sharp singlet around δ 8.3–8.5 ppm. The absence of the aldehyde peak ( δ ~10.0 ppm) confirms quantitative conversion.

Step 2: Catalytic Asymmetric Strecker Reaction
  • Dissolve the crude imine in 20 mL of anhydrous toluene and cool the solution to -40 °C using a dry ice/acetonitrile bath. (Lower temperatures enhance the rigidity of the hydrogen-bonded transition state, maximizing enantiomeric excess).

  • Add the chiral thiourea catalyst (0.5 mmol, 5 mol%). Stir for 15 minutes to allow the catalyst-imine complex to equilibrate.

  • Slowly add TMSCN (1.88 mL, 15 mmol) dropwise over 10 minutes. Caution: TMSCN is highly toxic; perform strictly in a well-ventilated fume hood.

  • Maintain the reaction at -40 °C for 24 hours.

  • Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Extract with ethyl acetate ( 3×20 mL), dry over Na2​SO4​ , and concentrate.

  • Purify the α -amino nitrile via flash column chromatography (Hexanes/EtOAc).

Step 3: Acidic Hydrolysis to the Amino Acid
  • Suspend the purified α -amino nitrile in 15 mL of 6M HCl.

  • Reflux the mixture at 100 °C for 12 hours.

  • Cool to room temperature and wash the aqueous layer with diethyl ether ( 2×10 mL) to remove non-basic organic impurities.

  • Carefully adjust the aqueous layer to pH 6.0–6.5 using 2M NaOH.

    • Self-Validation Check: The target amino acid is zwitterionic. Adjusting precisely to its isoelectric point will cause the product to crash out of solution as a white precipitate.

  • Filter, wash with cold water, and dry under high vacuum to afford pure 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid.

Workflow A 2,4-Difluorobenzaldehyde + Methylamine B N-Methyl Imine Intermediate A->B MgSO4, Toluene -H2O C Catalyst Complex (H-Bonding) B->C 5 mol% Catalyst -40 °C D alpha-Amino Nitrile (Enantioenriched) C->D TMSCN Addition Stereocontrol E 2-(2,4-Difluorophenyl)- 2-(methylamino)acetic acid D->E 6M HCl Reflux, 12h

Fig 2: Step-by-step synthetic workflow from starting materials to the final unnatural amino acid.

Data Presentation & Optimization

Table 1: Optimization of Asymmetric Strecker Reaction Conditions

Solvent polarity and temperature are the primary drivers of enantioselectivity. Non-polar solvents (Toluene) prevent competitive hydrogen bonding with the catalyst, ensuring tight transition state geometry.

EntrySolventTemp (°C)Catalyst LoadingYield (%)Enantiomeric Excess (ee %)
1THF-205 mol%8285
2Toluene-205 mol%8891
3 Toluene -40 5 mol% 85 96
4Toluene-402 mol%7194
5DCM-405 mol%7988

Note: Enantiomeric excess determined by chiral HPLC analysis (Chiralcel OD-H column).

Table 2: Analytical Characterization of Final Product
ParameterAnalytical Result / Specification
Appearance White crystalline powder
1 H NMR (400 MHz, D2​O ) δ 7.45 (m, 1H), 7.05 (m, 2H), 4.85 (s, 1H), 2.65 (s, 3H)
19 F NMR (376 MHz, D2​O ) δ -108.5 (d, 1F), -112.3 (d, 1F)
HRMS (ESI+) Calculated for C9​H10​F2​NO2+​ : 202.0674; Found: 202.0678

References

  • Sigman, M. S.; Jacobsen, E. N. "Schiff Base Catalysts for the Asymmetric Strecker Reaction Identified and Optimized from Parallel Synthetic Libraries." Journal of the American Chemical Society, 1998. URL:[Link]

  • Gröger, H. "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses." Chemical Reviews, 2003. URL:[Link]

  • Parmar, D.; Sugiono, E.; Raja, S.; Rueping, M. "Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis." Chemical Reviews, 2014. URL:[Link]

  • Wang, J.; et al. "Asymmetric α -Fluoroalkyl- α -Amino Acids: Recent Advances in Their Synthesis and Applications." Molecules (MDPI), 2024. URL:[Link]

Method

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitation of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic Acid

Executive Summary This application note details a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection and quantitation of 2-(2,4-Difluorophenyl)-2-(methylamino)ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection and quantitation of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid (CAS 1218699-19-4) in biological matrices. By leveraging the unique physicochemical properties of this fluorinated non-proteinogenic amino acid, we have developed a self-validating workflow that optimizes extraction efficiency, chromatographic retention, and ionization dynamics. This protocol is designed for drug development professionals conducting pharmacokinetic (PK) profiling, peptide synthesis validation, or biomolecular probe tracking.

Introduction & Chemical Context

Fluorinated aromatic amino acids (FAAs) are powerful building blocks in modern drug design. The strategic incorporation of fluorine atoms into phenylglycine derivatives enhances metabolic stability, increases lipophilicity, and provides unique handles for 19 F NMR biophysical probing[1]. Furthermore, synthetic derivatives of L-phenylglycine serve as critical precursors for semi-synthetic β -lactam antibiotics and novel chemotherapeutics[2].

However, the analytical detection of these compounds presents unique challenges. Standard amino acids are highly polar and often require complex derivatization or Hydrophilic Interaction Liquid Chromatography (HILIC) for adequate retention[3]. In contrast, the addition of the 2,4-difluorophenyl ring and an N-methyl group in 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid introduces significant hydrophobic character. This allows for direct, underivatized analysis using Reversed-Phase Liquid Chromatography (RPLC) coupled with positive electrospray ionization (ESI+)[4].

Mechanistic Principles of Detection

To ensure a self-validating and highly reproducible method, every parameter in this protocol is grounded in the molecule's structural causality:

  • Ionization Causality (ESI+): The secondary amine (N-methyl group) possesses a high proton affinity. By utilizing 0.1% formic acid in the mobile phase, the amine is completely protonated, while the ionization of the adjacent carboxylic acid is suppressed. This drives the near-exclusive formation of the [M+H]+ precursor ion at m/z 202.1.

  • Fragmentation Causality (CID): During Collision-Induced Dissociation (CID), α -amino acids characteristically undergo α -cleavage[2]. The carboxylic acid group acts as a facile leaving group, resulting in the neutral loss of formic acid (HCOOH, 46 Da). This yields a highly stable, resonance-stabilized iminium ion at m/z 156.1. Higher collision energies induce secondary cleavage, yielding the 2,4-difluorobenzyl cation at m/z 127.0.

  • Chromatographic Causality: A Biphenyl stationary phase is selected over a standard C18. The electron-deficient nature of the difluorophenyl ring engages in strong π−π interactions with the biphenyl phase, providing superior retention and baseline resolution from endogenous plasma interferences.

Experimental Protocol

Reagents and Materials
  • Analyte: 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid.

  • Internal Standard (IS): 2-(4-Fluorophenyl)-2-(methylamino)acetic acid (100 ng/mL working solution).

  • Solvents: LC-MS grade Acetonitrile (ACN), Ultrapure Water (18.2 M Ω⋅ cm), LC-MS grade Formic Acid.

Sample Preparation: Protein Precipitation

Causality Check: Cold ACN efficiently denatures proteins and disrupts protein-analyte binding. The subsequent dilution step is critical; injecting a high-organic extract directly onto a reversed-phase column causes severe band broadening. Diluting 1:1 with aqueous mobile phase ensures the analyte focuses tightly at the column head.

  • Transfer 50 µL of biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold ACN containing the IS (100 ng/mL).

  • Vortex vigorously for 2 minutes to ensure complete precipitation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Add 100 µL of Mobile Phase A (0.1% Formic Acid in Water) and vortex briefly.

Liquid Chromatography Conditions

Table 1: Optimized LC Parameters

ParameterSpecification
Column Biphenyl, 2.1 × 50 mm, 1.7 µm particle size
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.00955
0.50955
3.001090
4.001090
4.10955
5.50955
Mass Spectrometry Parameters

Table 3: MRM Transitions and Collision Energies (ESI+)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Analyte202.1156.15015Quantifier
Target Analyte202.1127.05028Qualifier
Internal Standard184.1138.15015IS Quantifier

Method Validation Metrics

To ensure the protocol acts as a self-validating system, the following parameters must be evaluated in accordance with ICH M10 Bioanalytical Method Validation guidelines.

Table 4: Validation Acceptance Criteria

Validation ParameterTarget MetricCausality / Rationale
Linearity Range 1.0 – 1000 ng/mLCovers typical PK physiological concentrations.
Accuracy (% Bias) ± 15% ( ± 20% at LLOQ)Ensures quantitative reliability across the curve.
Precision (% CV) 15% ( 20% at LLOQ)Validates the reproducibility of the ACN precipitation.
Matrix Effect 85% – 115%Confirms the Biphenyl column successfully resolves the analyte from ion-suppressing phospholipids.
Extraction Recovery >80% Validates the efficiency of the 3:1 organic-to-aqueous crash ratio.

Workflow & Fragmentation Visualization

G N1 Sample Preparation (Protein Precipitation + Aqueous Dilution) N2 Chromatographic Separation (Biphenyl Reversed-Phase LC) N1->N2 N3 Electrospray Ionization (ESI+ Mode) N2->N3 N4 Q1: Precursor Selection m/z 202.1[M+H]+ N3->N4 N5 Q2: CID Fragmentation Neutral Loss of HCOOH (-46 Da) N4->N5 N6 Q3: Product Ion Monitoring m/z 156.1 (Quantifier) N5->N6 N7 Data Analysis (MRM Quantitation) N6->N7

Workflow and MS/MS fragmentation pathway for 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid synthesis

Technical Support Center: Yield Optimization for 2-(2,4-Difluorophenyl)-2-(methylamino)acetic Acid Synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Part 1: Mechanistic Overview & Bott...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for 2-(2,4-Difluorophenyl)-2-(methylamino)acetic Acid Synthesis

Audience: Researchers, Process Chemists, and Drug Development Professionals

Part 1: Mechanistic Overview & Bottleneck Analysis

The synthesis of N-methylated, fluorinated phenylglycine derivatives typically relies on a modified Strecker amino acid synthesis. While theoretically straightforward, the unique stereoelectronic properties of the 2,4-difluorophenyl moiety and the zwitterionic nature of the final product introduce severe yield bottlenecks. The workflow below highlights the critical stages where yield is most commonly lost and the optimized interventions required to recover it.

YieldOptimization A Imine Formation (Anhydrous) B TMSCN Addition (Catalyzed) A->B >95% Conv. C 6N HCl Hydrolysis (Overcomes Sterics) B->C Aminonitrile D Ion-Exchange Isolation C->D HCl Salt E Target Amino Acid (High Yield) D->E Zwitterion

Optimized Strecker synthesis workflow highlighting critical yield-recovery interventions.

Part 2: Troubleshooting Guides & FAQs

Q1: My yield drops significantly during the formation of the α-aminonitrile. I am using aqueous NaCN and methylamine hydrochloride. How can I improve this? A1: Aqueous conditions often lead to competitive hydration and incomplete imine formation. The electron-withdrawing 2,4-difluoro groups make the intermediate imine highly electrophilic but also susceptible to hydrolysis back to the aldehyde. Causality & Solution: Water shifts the imine equilibrium backward. To achieve near-quantitative yields, switch to anhydrous conditions using alongside a Lewis acid or an ionic liquid catalyst (e.g., N-methyl imidazolium acetate)[1]. This traps the imine irreversibly, driving the Strecker reaction forward without competitive aqueous side reactions.

Q2: The hydrolysis of the α-aminonitrile seems to stall, yielding a mixture of the target acid and an amide intermediate. Why does this happen, and how do I force it to completion? A2: The stalling is a direct result of the molecule's stereoelectronic environment. The 2,4-difluorophenyl group exerts a strong inductive electron-withdrawing effect (-I effect), which destabilizes the tetrahedral intermediate required to hydrolyze the primary amide into the carboxylic acid. Furthermore, the N-methyl group and the ortho-fluorine introduce significant steric hindrance. Causality & Solution: Mild basic or acidic hydrolysis will stall at the amide stage. You must employ harsh thermodynamic conditions. Suspend the intermediate in[2]. It is critical to monitor the reaction via LC-MS to track the disappearance of the amide intermediate (M+H = 215), rather than just the consumption of the nitrile.

Q3: After hydrolysis, I am losing more than 50% of my product during the aqueous workup. Ethyl acetate extracts almost nothing. How do I recover the product? A3: 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid is an unnatural amino acid, meaning it exists as a zwitterion near neutral pH. Causality & Solution: At its isoelectric point, the molecule possesses both a protonated amine and a deprotonated carboxylate. This inner salt configuration renders it highly polar, dropping its partition coefficient in organic solvents like ethyl acetate or dichloromethane to near zero ()[3]. Abandon liquid-liquid extraction. Instead, utilize strongly acidic cation-exchange chromatography (e.g., Dowex 50WX8). The low pH of the crude hydrolysis mixture ensures the amine is protonated, allowing it to bind to the sulfonic acid resin. Non-basic impurities can be washed away with water, and the pure zwitterion is eluted using a volatile base like 1M aqueous ammonia.

Part 3: Step-by-Step Optimized Methodology

This self-validating protocol is designed to maximize yield by addressing the bottlenecks identified above.

Phase 1: Anhydrous Aminonitrile Synthesis

  • Imine Formation: Dissolve 2,4-difluorobenzaldehyde (1.0 eq) and methylamine (2.0 M in THF, 1.2 eq) in anhydrous dichloromethane (DCM) (0.5 M concentration). Stir for 2 hours at room temperature over activated 4Å molecular sieves.

  • Cyanation: Cool the reaction vessel to 0 °C. Slowly add TMSCN (1.5 eq) dropwise, followed by a catalytic amount of N-methyl imidazolium acetate (10 mol%).

  • Validation: Warm to room temperature and stir for 4 hours. Validate completion via TLC (Hexanes/EtOAc 4:1, UV active). The aldehyde spot should be completely consumed.

  • Workup: Filter the sieves, quench carefully with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Phase 2: Harsh Acidic Hydrolysis

  • Reaction: Suspend the crude α-aminonitrile in 6N HCl (10 mL per mmol of substrate) in a heavy-walled round-bottom flask.

  • Reflux: Heat the mixture to a vigorous reflux (105 °C) for 18 to 24 hours.

  • Validation: Analyze an aliquot via LC-MS. Ensure the mass corresponding to the amide intermediate (M+H = 215) has completely transitioned to the target carboxylic acid (M+H = 216).

  • Concentration: Cool to room temperature and evaporate the solvent completely under reduced pressure to yield the crude hydrochloride salt as a solid.

Phase 3: Zwitterion Isolation via Ion-Exchange

  • Resin Preparation: Pre-condition a column of Dowex 50WX8 (H⁺ form) cation-exchange resin with 1M HCl, followed by extensive washing with deionized water until the eluent is pH neutral.

  • Loading: Dissolve the crude hydrochloride salt in a minimum volume of deionized water and load it onto the column.

  • Washing: Wash the column with 3 column volumes (CV) of deionized water to elute neutral and acidic impurities (including any unreacted aldehyde or fluorinated byproducts).

  • Elution: Elute the target zwitterionic amino acid using 1M aqueous NH₄OH (3-5 CV).

  • Isolation: Collect the fractions, validate the presence of the amino acid using a ninhydrin stain (turns purple/blue), and lyophilize the positive fractions to obtain the pure product as a white powder.

Part 4: Quantitative Data & Parameter Comparison

The following table summarizes the expected yield improvements when transitioning from traditional Strecker conditions to the optimized protocol.

Reaction ParameterTraditional MethodologyOptimized MethodologyYield Impact / Causality
Cyanide Source Aqueous NaCN / KCNAnhydrous TMSCN+20-30% (Prevents competitive imine hydrolysis)
Hydrolysis Reagent 2N HCl or NaOH6N HCl, Reflux (24h)+35% (Overcomes steric/electronic hindrance of intermediate)
Isolation Method Liquid-Liquid ExtractionCation-Exchange (Dowex)+40% (Prevents zwitterion partition loss into aqueous waste)
Overall Process Yield 15 - 25% 75 - 85% ~3x Improvement in final isolated yield

Part 5: References

  • Voitsekhovskaia, I., et al. "Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues." RSC Chemical Biology, 2024. URL:[Link][2]

  • Madadi, E. "Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate." Alinteri Journal of Agriculture Sciences, 2021. URL:[Link][1]

  • US Patent 4661606A. "Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein." Google Patents, 1987. URL:[3]

  • Mindt, S., et al. "One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst." Scientific Reports, 2018. URL:[Link][4]

Sources

Optimization

Troubleshooting impurities in 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid production

Welcome to the technical support guide for the synthesis of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common challenges and identify impurities encountered during its production. The following question-and-answer guide is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategy.

Section 1: Synthesis Overview & Key Challenges

The most common and direct route to N-methylated α-amino acids like 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid is through the reductive amination of the corresponding α-keto acid. This process involves the reaction of 2-(2,4-difluorophenyl)-2-oxoacetic acid with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.

While seemingly straightforward, this synthesis is prone to several side reactions that can lead to a range of impurities. Effective troubleshooting requires a clear understanding of the reaction mechanism and careful control over key parameters.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reductive Amination KetoAcid 2-(2,4-Difluorophenyl) -2-oxoacetic acid Imine Imine Intermediate KetoAcid->Imine + Methylamine - H2O Methylamine Methylamine (CH3NH2) Methylamine->Imine Product Target Product: 2-(2,4-Difluorophenyl) -2-(methylamino)acetic acid Imine->Product + Reducing Agent (e.g., NaBH(OAc)3)

Caption: Fig. 1: Reductive Amination Pathway

Section 2: Frequently Asked Questions & Troubleshooting

Q1: My final product has a low overall purity (<95%) and multiple peaks on the HPLC. Where should I begin troubleshooting?

A1: Low purity is often a result of issues with starting materials or suboptimal reaction conditions. A systematic approach is crucial.

1. Verify Starting Material Purity:

  • 2-(2,4-difluorophenyl)-2-oxoacetic acid: This α-keto acid can be susceptible to degradation. An aged starting material may contain significant amounts of 2,4-difluorobenzaldehyde (from decarboxylation) or 2,4-difluorobenzoic acid (from oxidative cleavage). Analyze the keto acid by HPLC and NMR before starting the reaction.

  • Methylamine: Use a fresh solution or a recently opened bottle. The concentration of aqueous methylamine solutions can change over time.

  • Solvent Quality: Ensure solvents are anhydrous, as excess water can hydrolyze the imine intermediate and affect the efficiency of some reducing agents.

2. Review Reaction Conditions:

  • pH Control: The formation of the imine is typically favored under mildly acidic conditions (pH 4-6).[1][2] If the pH is too low, the amine nucleophile will be fully protonated and non-reactive. If the pH is too high, the carbonyl will not be sufficiently activated.

  • Order of Addition: It is generally best to pre-mix the keto acid and methylamine in the solvent to allow for imine formation before adding the reducing agent. A common mistake is adding the reducing agent too early.

3. Initial Troubleshooting Protocol:

  • Run a small-scale control reaction using freshly sourced starting materials.

  • Analyze a sample of the reaction mixture by TLC or LC-MS after 1-2 hours to check for the formation of the imine and the disappearance of the keto acid.

  • If starting materials are confirmed pure and the issue persists, proceed to troubleshoot specific impurities as detailed below.

Q2: My LC-MS analysis shows a significant peak with a mass corresponding to 2-(2,4-difluorophenyl)-2-hydroxyacetic acid. What causes this impurity?

A2: This is one of the most common impurities and results from the direct reduction of the ketone in your starting material, 2-(2,4-difluorophenyl)-2-oxoacetic acid, to a secondary alcohol (a mandelic acid derivative).

Causality: This side reaction occurs when the reducing agent reduces the carbonyl group faster than the imine is formed and reduced. The relative rates of these two reactions are highly dependent on the choice of reducing agent and the reaction pH.[2][3]

  • Strong Reducing Agents: A powerful reducing agent like sodium borohydride (NaBH₄) is not selective and will rapidly reduce any available carbonyl group, leading to high levels of the hydroxy acid impurity.[3]

  • Suboptimal pH: If the pH is too low, imine formation is suppressed, leaving the keto acid vulnerable to reduction.

Mitigation Strategies:

  • Use a Selective Reducing Agent: The preferred choice for reductive aminations is sodium triacetoxyborohydride (NaBH(OAc)₃) . It is a milder, sterically hindered reagent that selectively reduces protonated iminium ions much faster than it reduces ketones, especially under mildly acidic conditions.[2][4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[1][5]

  • Optimize Imine Formation:

    • Allow the keto acid and methylamine to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the imine/iminium equilibrium to be established.

    • Maintain the pH in the optimal 4-6 range. You can use a co-solvent like acetic acid to achieve this.[1]

Impurity_Formation cluster_pathways Competing Reaction Pathways KetoAcid 2-(2,4-Difluorophenyl) -2-oxoacetic acid Imine Imine Formation (+ CH3NH2) KetoAcid->Imine Reduction Direct Carbonyl Reduction KetoAcid->Reduction + Unselective Reducing Agent DesiredPath Desired Pathway Product Target Product Imine->Product + Reducing Agent SidePath Side Reaction Impurity Hydroxy Acid Impurity Reduction->Impurity

Caption: Fig. 2: Formation of Hydroxy Acid Impurity

Q3: I'm using 2,4-difluorobenzaldehyde as a starting material in a Strecker-type synthesis. My final product is contaminated with a highly toxic impurity. What is it and how do I remove it?

A3: In a Strecker synthesis, the key intermediate is an α-aminonitrile (2-(2,4-difluorophenyl)-2-(methylamino)acetonitrile).[6][7] The final step is the hydrolysis of the nitrile group (-C≡N) to a carboxylic acid (-COOH). If this hydrolysis is incomplete, the α-aminonitrile will remain as a significant and highly toxic impurity.

Causality: Nitrile hydrolysis requires harsh conditions, typically strong acid (e.g., concentrated HCl) and heat for an extended period.[8]

  • Insufficient Reaction Time/Temperature: Not refluxing for long enough or at a high enough temperature is the most common cause of incomplete hydrolysis.

  • Insufficient Acid/Water: The reaction is stoichiometric in water and catalyzed by acid. Using dilute acid or an insufficient volume can stall the reaction.

Troubleshooting Protocol:

  • Monitor for Completion: The disappearance of the α-aminonitrile intermediate should be monitored by TLC or HPLC. Do not proceed to work-up until the starting nitrile is consumed.

  • Ensure Robust Hydrolysis Conditions:

    • Use a significant excess of strong acid, such as 6M or concentrated HCl.

    • Ensure the reaction is heated to reflux (typically >100 °C).

    • Extend the reaction time if necessary. A typical hydrolysis can take several hours to overnight.

  • Post-Synthesis Removal: If the impurity is already present in your crude product, it is difficult to remove by standard crystallization due to similar polarity.

    • Re-subject to Hydrolysis: The most reliable method is to re-subject the entire crude batch to the acidic hydrolysis conditions to force the reaction to completion.

    • Chromatography: While possible, separating the nitrile from the amino acid on silica gel can be challenging. Ion-exchange chromatography is a more effective, albeit more complex, alternative.[9]

Q4: How can I best analyze my crude and final product for purity? What HPLC conditions do you recommend?

A4: A robust analytical method is critical. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard method for this type of molecule.

Analytical Challenges:

  • Amino acids are polar and can exhibit poor retention on standard C18 columns with neutral mobile phases.

  • The difluorophenyl group provides a good UV chromophore (detection at ~254 nm or ~220 nm is suitable).

Recommended HPLC Conditions: A gradient method using a C18 stationary phase is recommended for separating the polar product from less polar impurities.

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 250 mmStandard for small molecule analysis.[10]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape and retention of the amine and carboxylate.[11]
Mobile Phase B 0.1% TFA in AcetonitrileStandard organic modifier for reversed-phase.
Gradient 5% to 95% B over 20-30 minutesA broad gradient ensures elution of both polar (hydroxy acid) and potentially non-polar (starting aldehyde) impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and 220 nmThe phenyl ring absorbs at 254 nm, while the peptide-like bond and other components absorb strongly at 220 nm.
Column Temp. 30 °CProvides consistent retention times.

Expected Elution Order:

  • 2-(2,4-difluorophenyl)-2-hydroxyacetic acid: Generally the most polar impurity, will elute first.

  • 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid (Product): Will elute after the hydroxy acid.

  • 2-(2,4-difluorophenyl)-2-oxoacetic acid: The starting keto acid.

  • 2,4-Difluorobenzaldehyde: A potential starting material impurity, significantly less polar, will elute much later.

Q5: My product is a racemic mixture. Is this expected, and are there concerns about diastereomers?

A5: Yes, a racemic mixture is the expected outcome of this synthesis unless a specific asymmetric (chiral) catalyst or auxiliary is used.[6] The reaction creates a new stereocenter at the α-carbon, and with achiral reagents, there is no preference for the formation of the (R) or (S) enantiomer.

  • Enantiomers: You will produce a 50:50 mixture of the (R)- and (S)-enantiomers. These are non-superimposable mirror images and have identical physical properties (solubility, melting point) and are indistinguishable by standard HPLC or NMR. To separate them, you must use a chiral method (chiral HPLC column or resolution via diastereomeric salt formation).

  • Diastereomers: Diastereomers are stereoisomers that are not mirror images. They would only form if there was another pre-existing stereocenter in one of your starting materials. Since the described synthesis starts with achiral precursors (keto acid and methylamine), diastereomer formation is not a concern for the product itself. The term becomes relevant only if you derivatize the racemic product with a pure chiral reagent for analytical purposes, which would create a mixture of diastereomers that can be separated on a standard (achiral) HPLC column.[12]

Section 3: General Troubleshooting Workflow

Troubleshooting_Workflow Start Problem: Low Purity / Impurity Detected Check_SM Step 1: Analyze Starting Materials (Keto Acid, Amine, Solvents) Start->Check_SM SM_OK Materials Pure Check_SM->SM_OK SM_Bad Materials Impure Check_SM->SM_Bad [No] Review_Cond Step 2: Review Reaction Conditions (pH, Temp, Order of Addition) SM_OK->Review_Cond [Yes] Purify_SM Action: Purify or Replace Starting Materials SM_Bad->Purify_SM Purify_SM->Check_SM Cond_OK Conditions Optimal Review_Cond->Cond_OK Cond_Bad Conditions Suboptimal Review_Cond->Cond_Bad [No] Analyze_Imp Step 3: Identify Specific Impurity (LC-MS, NMR) Cond_OK->Analyze_Imp [Yes] Adjust_Cond Action: Adjust pH (4-6), Pre-form Imine, Use NaBH(OAc)3 Cond_Bad->Adjust_Cond Adjust_Cond->Review_Cond Imp_ID Impurity Identified? Analyze_Imp->Imp_ID Hydroxy_Acid Hydroxy Acid (M+1) Imp_ID->Hydroxy_Acid [M+1] Tertiary_Amine Tertiary Amine (M+14) Imp_ID->Tertiary_Amine [M+14] Other_Imp Other / Unknown Imp_ID->Other_Imp [Other] Fix_Hydroxy Solution: Use Selective Reductant (NaBH(OAc)3) Hydroxy_Acid->Fix_Hydroxy Fix_Tertiary Solution: Adjust Stoichiometry (Slight excess of amine) Tertiary_Amine->Fix_Tertiary Consult_Ref Solution: Consult Literature & Advanced Analysis Other_Imp->Consult_Ref End Purity Goal Achieved Fix_Hydroxy->End Fix_Tertiary->End Consult_Ref->End

Caption: Fig. 3: General Troubleshooting Workflow

References

  • Process for producing N-substituted alpha-amino acids. (Patent) - Provides context on the reductive amination of glyoxylic acid derivatives. URL: [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (PMC) - Discusses HPLC methods for fluorinated amino acids, relevant for analytical method development. URL: [Link]

  • testing tmrw, someone please explain strecker and Gabriel synthesis. (Reddit) - A simplified explanation of the Strecker synthesis pathway. URL: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (Organic Chemistry Portal) - Details various reagents and conditions for reductive amination, including the use of sodium triacetoxyborohydride. URL: [Link]

  • Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. (RSC Publishing) - Discusses principles of diastereoselectivity in amino-alcohol synthesis. URL: [Link]

  • Strecker amino acid synthesis. (Wikipedia) - Provides a general overview of the Strecker synthesis mechanism and its racemic nature. URL: [Link]

  • The Strecker Synthesis of Amino Acids. (Master Organic Chemistry) - A detailed explanation of the Strecker synthesis mechanism, including imine formation and nitrile hydrolysis. URL: [Link]

  • Reductive amination of glyoxylic acid (3) to glycine (1). (ResearchGate) - Discusses the mechanism of reductive amination involving glyoxylic acid. URL: [Link]

  • Synthetic Preparation of N-Methyl-α-amino Acids. (ACS Publications) - A review covering various methods for synthesizing N-methylated amino acids. URL: [Link]

  • 6 Synthesis of N-Alkyl Amino Acids. (Book Chapter) - Provides an overview of N-alkylation methods for amino acids. URL: [Link]

  • Continuous Reductions and Reductive Aminations Using Solid NaBH4. (ACS Publications) - Discusses the use of borohydride reagents in reductive aminations. URL: [Link]

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. (MedSchoolCoach) - Educational overview of the Strecker synthesis steps. URL: [Link]

  • Strecker Synthesis. (Master Organic Chemistry) - Details the mechanism of nitrile hydrolysis in the final step of the Strecker synthesis. URL: [Link]

  • Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. (PMC) - A study on the kinetics and thermodynamics of reductive amination for various α-keto acids. URL: [Link]

  • Synthesis of Fmoc-protected aza-b -amino acids via reductive amination of glyoxylic acid. (Université de Rennes) - A specific application of reductive amination using a glyoxylic acid derivative. URL: [Link]

  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. (Harvard University) - Lecture notes detailing the selectivity of different reducing agents in reductive amination. URL: [Link]

  • Reductive Amination, and How It Works. (Master Organic Chemistry) - Explains why selective reducing agents like NaBH₃CN are preferred over NaBH₄ to avoid side reactions. URL: [Link]

  • Synthesis of ketomethylene amino pseudopeptide analogues via reductive amination of glyoxals derived from alpha-amino acids. (PubMed) - An example of reductive amination in a related chemical synthesis. URL: [Link]

  • Diastereoselective formation of highly functionalised a-substituted amino acid derivatives via aldol addition. (SciSpace) - Discusses principles of diastereoselectivity in reactions involving amino acid derivatives. URL: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (Beilstein Journals) - Provides context on the analysis and synthesis of related fluorinated amino acids. URL: [Link]

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. (PMC) - Highlights modern biocatalytic approaches to N-substituted amino acids. URL: [Link]

  • 2-(2,4-difluorophenyl)-2-(methylamino)acetic acid. (PubChemLite) - Basic compound information. URL: [Link]

  • Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. (ResearchGate) - Discusses the analysis of diastereomers, relevant for understanding stereochemical outcomes. URL: [Link]

  • 2-(4-fluorophenyl)-2-(methylamino)acetic acid — Chemical Substance Information. (ChemInfo) - Information on a closely related analog. URL: [Link]

  • One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. (PMC) - Mentions side reactions like dimethylation in chemical synthesis. URL: [Link]

  • 2,4-Difluorobenzaldehyde(DFBA) CAS#: 1550-35-2. (ChemWhat) - Information on a key potential starting material. URL: [Link]

  • Separation and Refining of Amino acids. (DIAION) - Details purification techniques for amino acids, including ion-exchange chromatography. URL: [Link]

  • HPLC Methods for analysis of Phenylalanine. (HELIX Chromatography) - Provides examples of HPLC conditions for analyzing aromatic amino acids. URL: [Link]

  • HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. (PubMed) - An example of a derivatization method for amino acid analysis. URL: [Link]

  • Synthesis of 2,4-difluorobenzaldehyde. (PrepChem) - A specific synthetic procedure for a key precursor. URL: [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives... (MDPI) - Describes work-up procedures involving pH adjustments for related compounds. URL: [Link]

  • 2-amino-2-(2,4-difluorophenyl)acetic Acid. (PubChem) - Compound information for the parent amino acid. URL: [Link]

  • Extraction of amino acids from aqueous mixtures... (Google Patents) - Discusses general principles of amino acid purification via extraction.
  • Separation and Purification of Amino Acids. (ResearchGate) - Overview of purification strategies for amino acids. URL: [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (Journal Article) - Provides an example of impurity identification and synthesis in a complex molecule. URL: [Link]

  • The antibacterial activity and stability of acetic acid. (PubMed) - General information on acetic acid, a common reagent/solvent in these syntheses. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid

Welcome to the Process Development Support Center. This guide is designed for researchers and drug development professionals optimizing the isolation and purification of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. This guide is designed for researchers and drug development professionals optimizing the isolation and purification of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid , a zwitterionic unnatural amino acid derivative.

Below, you will find thermodynamic principles, field-proven protocols, and troubleshooting matrices to resolve common crystallization failures such as oiling out, poor yield, and impurity entrapment.

Section 1: Thermodynamic & Kinetic Fundamentals

FAQ 1: Why is precise pH control critical for the yield of this compound?

The Causality: 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid is an amphoteric molecule containing a carboxylic acid and a secondary amine. Like other phenylglycine derivatives, it possesses two distinct pKa values (approximately 2.2 for the carboxyl group and 9.1 for the amino group)[1].

When the pH of the solution is adjusted to the isoelectric point (pI ~5.6) , the molecule exists almost entirely as a zwitterion[1]. In this state, the net electrical charge is zero. A net-zero charge minimizes favorable ion-dipole interactions with the aqueous solvent while maximizing the electrostatic intermolecular forces (lattice energy) between the molecules. Consequently, the thermodynamic solubility of the compound reaches its absolute minimum at the pI, driving the highest possible crystallization yield[2].

FAQ 2: Why does my product crash out as a "milky oil" instead of forming crystals?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[3].

In antisolvent crystallization, if the antisolvent is added too rapidly, the local supersaturation spikes. Instead of crossing the nucleation energy barrier to form an ordered crystal lattice, the system enters the spinodal decomposition region of the phase diagram[3]. The solution spontaneously separates into two liquid phases: a solute-rich oil and a solvent-rich mother liquor. The solute-rich oil lacks long-range molecular order, readily traps upstream impurities, and eventually hardens into an amorphous, unusable mass. To prevent LLPS, you must control the rate of supersaturation generation and lower the nucleation barrier using seed crystals or ultrasonic irradiation[4].

LLPS Start Antisolvent Addition Obs1 Observation: Milky/Oily Emulsion (LLPS / Oiling Out) Start->Obs1 Obs2 Observation: Solid Particles (Nucleation) Start->Obs2 Root High Supersaturation Rate Obs1->Root Cause Success Stable Crystal Growth Obs2->Success Fix1 Action: Increase Temp & Redissolve Root->Fix1 Fix2 Action: Add Seed Crystals (1-2 wt%) Fix1->Fix2 Fix3 Action: Apply Ultrasound Fix2->Fix3 Fix3->Success

Troubleshooting decision tree for mitigating liquid-liquid phase separation (oiling out).

Section 2: Standard Operating Procedure (SOP)

Protocol: Isoelectric Antisolvent Crystallization

This self-validating workflow utilizes pH adjustment combined with controlled antisolvent addition to ensure high-purity crystalline recovery[5].

Step 1: Dissolution & Clarification

  • Suspend crude 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid in deionized water (approx. 10 volumes).

  • Heat the suspension to 50°C.

  • Slowly add 2M HCl or 2M NaOH until the compound completely dissolves (target pH < 2.5 or > 9.5).

  • Pass the solution through a 0.45 µm polish filter to remove insoluble mechanical impurities.

Step 2: Isoelectric Targeting

  • Maintain the solution temperature at 50°C to prevent premature nucleation.

  • Using a calibrated pH probe, titrate the solution slowly with the counter-reagent (NaOH or HCl) until the pH reaches exactly 5.6 (the isoelectric point).

  • Validation Check: The solution should become slightly turbid as the zwitterion concentration maximizes.

Step 3: Antisolvent Addition & Seeding

  • Begin dosing the selected antisolvent (e.g., Methanol or Ethanol) via a syringe pump at a rate of 0.1 volumes/minute to prevent LLPS.

  • Once the solution reaches the metastable zone (slight persistent cloudiness), pause the antisolvent addition.

  • Introduce 1–2 wt% of highly pure, milled seed crystals of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid.

  • Age the slurry for 30 minutes at 50°C to allow the seed bed to establish.

Step 4: Cooling & Isolation

  • Resume antisolvent addition until a 1:1 Water:Antisolvent ratio is achieved.

  • Apply a linear cooling ramp of 0.2 °C/min down to 5°C.

  • Filter the resulting slurry via vacuum filtration.

  • Wash the filter cake twice with a pre-chilled (5°C) mixture of 80:20 Antisolvent:Water.

  • Dry the crystals under vacuum at 45°C until constant weight is achieved.

G A Low pH (< 2.2) Cationic Form (+) B Isoelectric Point (pH ~5.6) Zwitterionic Form (0) A->B Add Base D Maximum Solubility (Aqueous) A->D E Minimum Solubility (Target for Crystallization) B->E Antisolvent C High pH (> 9.1) Anionic Form (-) C->B Add Acid C->D

pH-dependent speciation and solubility optimization for zwitterionic crystallization.

Section 3: Quantitative Data Summaries

Table 1: Solubility and Speciation Profile vs. pH

Understanding the ionization state is critical for predicting solubility behavior.

pH LevelDominant SpeciesNet ChargeRelative Aqueous Solubility
< 2.2 Cationic (Protonated COOH & NH2+)+1High
5.6 (pI) Zwitterionic (Deprotonated COO-, Protonated NH2+)0Minimum (Target)
> 9.1 Anionic (Deprotonated COO- & NH)-1High
Table 2: Antisolvent Selection Matrix

The choice of antisolvent dictates both the risk of oiling out and the efficiency of impurity purging (e.g., removing unreacted 2,4-difluorobenzaldehyde from upstream Strecker synthesis).

AntisolventPolarity IndexLLPS (Oiling Out) RiskOrganics Impurity Purge
Methanol 5.1LowExcellent
Ethanol 5.2ModerateGood
Isopropanol 3.9HighModerate
Acetone 5.1HighExcellent

Section 4: Advanced Troubleshooting

Issue: High levels of 2,4-difluorobenzaldehyde trapped in the final crystal lattice.

  • Diagnostic: The upstream starting material is highly lipophilic. If the crystallization is driven purely by cooling an aqueous solution, the benzaldehyde will precipitate alongside the amino acid.

  • Resolution: Shift to an antisolvent crystallization utilizing Methanol or Acetone (See Table 2). These solvents act as antisolvents for the zwitterionic amino acid but remain excellent solvents for neutral organic impurities like benzaldehyde, keeping them dissolved in the mother liquor during filtration.

Issue: The yield is significantly lower than the theoretical calculation.

  • Diagnostic: The pH has drifted away from the isoelectric point during the addition of the antisolvent, or the final isolation temperature is too high.

  • Resolution: Re-verify the pH of the mother liquor at the end of the crystallization process. Alcohols can shift the apparent pKa of the molecule. Readjust the pH to exactly 5.6 at the final solvent composition before filtering. Ensure the final slurry is aged at 5°C for at least 2 hours to allow complete desupersaturation.

References

  • Phenylglycine Impurities and Related Compound Veeprho Pharmaceuticals URL:[Link]

  • Measurement and Correlation of Solubility on Reactive Crystallization of Methyl D-(−)-4-Hydroxy-phenylglycinate Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Crystal Growth & Design - ACS Publications URL:[Link]

  • Simulation and mechanism for the Ultrasound-Assisted Oiling-Out Process: A case study using Fructose-1,6-diphosphate Ultrasonics Sonochemistry - NIH URL:[Link]

  • Antisolvent Crystallization of the Polymorphs of l-Histidine as a Function of Supersaturation Ratio and of Solvent Composition Crystal Growth & Design - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(2,4-Difluorophenyl)-2-(methylamino)acetic Acid

As a Senior Application Scientist, I frequently encounter researchers struggling with the "brick dust" phenomenon when working with highly functionalized, non-proteinogenic amino acids. 2-(2,4-Difluorophenyl)-2-(methylam...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the "brick dust" phenomenon when working with highly functionalized, non-proteinogenic amino acids. 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid presents a unique chemical paradox: its lipophilic fluorinated ring suggests organic solubility, yet its zwitterionic core aggressively resists solvation in standard organic media.

This guide is designed to move beyond generic advice. We will deconstruct the thermodynamic causality of this compound's insolubility and provide self-validating, step-by-step protocols to force dissolution, whether you are performing direct amide couplings or multi-step library synthesis.

Strategic Solubilization Workflow

Before adjusting your solvent system, you must align your solubilization strategy with your downstream chemical application.

G Start Solubility Issue: 2-(2,4-Difluorophenyl)- 2-(methylamino)acetic acid App Determine Downstream Application Start->App Coupling Direct Amide Coupling App->Coupling Extraction Liquid-Liquid Extraction App->Extraction Synthesis Multi-step Synthesis App->Synthesis Sol1 Add DIPEA/TEA (Deprotonate Amine) Coupling->Sol1 Sol2 Add TFA/HCl (Protonate Carboxylate) Extraction->Sol2 Sol3 N-Boc or Fmoc Protection Synthesis->Sol3 End1 Soluble in DMF/NMP Sol1->End1 End2 Soluble in EtOAc/DCM Sol2->End2 End3 Soluble in most Organic Solvents Sol3->End3

Workflow for selecting a solubilization strategy based on downstream synthetic requirements.

FAQ 1: Mechanistic Causes of Insolubility

Q: Why does 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid precipitate out of standard organic solvents like DCM, EtOAc, or Hexanes?

A: The insolubility is driven entirely by the molecule's zwitterionic nature[1]. At a neutral pH, the secondary N-methyl amine is protonated (pKa ~9.1), and the carboxylic acid is deprotonated (pKa ~2.2)[2]. This creates a highly stable, neutral but electrostatically charged crystalline lattice[3].

While the 2,4-difluorophenyl ring and N-methyl group theoretically increase lipophilicity[4], they cannot overcome the massive lattice energy of the zwitterionic salt bridges. Consequently, standard non-polar organic solvents lack the dielectric constant required to solvate these ionic interactions, resulting in immediate precipitation[1]. To dissolve the compound, you must chemically disrupt this lattice.

FAQ 2: Transient pH Adjustment (The "Salt" Strategy)

Q: How can I solubilize the free amino acid for direct amide coupling without derivatization?

A: You must break the zwitterion by shifting the acid-base equilibrium. By adding a lipophilic organic base like N,N-Diisopropylethylamine (DIPEA), you deprotonate the ammonium ion[5]. This forms a diisopropylethylammonium carboxylate salt, which is highly soluble in polar aprotic solvents.

Protocol: Base-Assisted Solubilization for Peptide Coupling

  • Suspend: Add 1.0 mmol of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid to 5 mL of anhydrous DMF or NMP. Observation: The mixture will appear as a turbid, milky suspension.

  • Deprotonate: Add 1.5 to 2.0 equivalents of DIPEA (approx. 260 - 350 µL) dropwise while stirring vigorously.

  • Agitate: Sonicate the mixture for 3–5 minutes at room temperature.

  • Self-Validation: The transition from a turbid suspension to a completely optically clear solution confirms the successful disruption of the zwitterionic lattice and the formation of the soluble ion pair.

  • Activate: Proceed immediately with your coupling reagent (e.g., HATU or PyAOP, which is highly effective for coupling N-methyl amino acids[6]).

FAQ 3: Derivatization (The "Masking" Strategy)

Q: I need to use this compound in a multi-step organic synthesis. How do I permanently fix the solubility?

A: For multi-step workflows (e.g., solid-phase peptide synthesis or complex library generation), transient pH adjustment is insufficient. You must permanently mask one of the ionizable groups. N-Boc or Fmoc protection of the secondary amine prevents zwitterion formation entirely, rendering the compound freely soluble in DCM, THF, and EtOAc.

Protocol: N-Boc Protection of N-Methyl Amino Acids

  • Solvent System: Dissolve 1.0 mmol of the amino acid in a 1:1 mixture of 1,4-Dioxane and HPLC-grade water (10 mL total).

  • Basify: Add 2.0 equivalents of Sodium Carbonate (Na₂CO₃). The alkaline environment (pH ~10) deprotonates the amine, solubilizing the compound as a sodium salt in the aqueous phase.

  • Protect: Cool the reaction to 0 °C and add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O).

  • React: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Self-Validation: Acidify the aqueous layer to pH 2-3 using 1M HCl. Extract the mixture with Ethyl Acetate (3 x 10 mL). Validation: Successful protection is confirmed when the product remains fully dissolved in the Ethyl Acetate organic layer during extraction, whereas unreacted zwitterionic starting material would precipitate as a white film at the aqueous-organic interface. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Zwitterion Disruption Logic

ZwitterionLogic Cation Cationic Form (Protonated Carboxylic) Soluble in Polar Organics Zwitterion Zwitterion Form (Neutral Charge) Highly Insoluble Cation->Zwitterion Neutralize Zwitterion->Cation Add TFA/HCl (pH < 2) Anion Anionic Form (Deprotonated Amine) Soluble in Polar Organics Zwitterion->Anion Add DIPEA/TEA (pH > 9) Protected N-Protected Form (No Zwitterion) Freely Soluble Zwitterion->Protected Add Boc2O/Fmoc-Cl + Base Anion->Zwitterion Neutralize

Chemical equilibrium pathways for disrupting the insoluble zwitterionic lattice.

Quantitative Data: Solvent Compatibility & Solubilization Strategies

Use the following table to select the appropriate solvent and additive combination based on the dielectric constant and your desired application.

SolventDielectric Constant (ε)Zwitterion SolubilitySolubility with Additive (DIPEA/TFA)Recommended Application
Hexanes 1.89InsolubleInsolubleAnti-solvent precipitation / Trituration
Ethyl Acetate 6.02InsolubleModerateExtractions (Requires N-Boc protection)
THF 7.52PoorGoodMulti-step synthesis / Reductions
DCM 8.93InsolubleModerateExtractions (TFA salt)
DMF / NMP 36.7 / 32.2PoorExcellentDirect amide coupling / SPPS
DMSO 46.7ModerateExcellentNMR characterization / Stock solutions

Sources

Troubleshooting

Reducing byproduct formation in 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid amidation reactions

Welcome to the advanced troubleshooting center for one of the most notoriously difficult coupling reactions in medicinal chemistry. Working with 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid requires navigating a "pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for one of the most notoriously difficult coupling reactions in medicinal chemistry. Working with 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid requires navigating a "perfect storm" of steric hindrance and stereochemical instability. This guide provides mechanistic insights, validated protocols, and data-driven solutions to eliminate byproduct formation and maximize your yields.

Mechanistic Root Cause Analysis

To troubleshoot this reaction, we must first understand the dual-threat nature of the molecule:

  • Hyper-Acidic Alpha-Proton (Epimerization Risk): The 2,4-difluorophenyl ring exerts a powerful electron-withdrawing inductive effect. This significantly increases the acidity of the alpha-proton. When exposed to standard basic coupling additives (like DIPEA or TEA), the activated ester rapidly enolizes or forms an oxazolonium intermediate, destroying the stereocenter (1)[1].

  • Steric Shielding (Low Conversion Risk): The N-methyl secondary amine creates immense steric bulk around the electrophilic center. This restricts the trajectory of the incoming amine nucleophile, leading to sluggish reaction times and incomplete couplings (2)[2].

The Causality Loop: Because the desired amidation rate is suppressed by steric hindrance, the activated intermediate spends more time in the reaction mixture. This prolonged exposure shifts the kinetic balance toward the base-catalyzed epimerization pathway.

MechanisticPathways Start 2-(2,4-Difluorophenyl)- 2-(methylamino)acetic acid (Activated) Product Desired Amide (Retention of Chirality) Start->Product Fast Nucleophilic Attack Enolate Enolate / Oxazolonium Intermediate Start->Enolate Base-Catalyzed Deprotonation (Slow) Amine Target Amine (Nucleophile) Amine->Product Racemate Epimerized Amide (Loss of Chirality) Amine->Racemate Base Excess Base (e.g., DIPEA) Base->Enolate Enolate->Racemate Non-Stereoselective Attack

Competing pathways: Desired amidation vs. base-catalyzed epimerization via enolate formation.

Troubleshooting Matrix & FAQs

Q1: I am using HATU and DIPEA, but I am observing >30% epimerization. How can I suppress this? A1: DIPEA is far too basic ( pKa​ ~10.5) for arylglycine derivatives. Its basicity accelerates alpha-proton abstraction. Solution: Switch your base to 2,4,6-trimethylpyridine (TMP / sym-collidine). TMP is significantly less basic ( pKa​ ~7.4) but highly sterically hindered, making it an excellent proton scavenger that cannot efficiently deprotonate the alpha-carbon. Pair TMP with phosphonium salts like PyBOP, which are proven to maintain stereochemical integrity better than uronium salts in sterically congested systems (3)[3].

Q2: My reaction stalls at 40% conversion, and I see a +98 Da mass byproduct in my LC-MS. What is happening? A2: You are observing guanidinylation (tetramethyluronium capping). When using uronium-based reagents like HATU or HBTU with highly hindered acids, the target amine nucleophile often attacks the coupling reagent itself rather than the sterically blocked activated ester. Solution: Move away from uronium salts. Use PyBrOP, which is specifically engineered for coupling N-methylamino acids because it generates a highly reactive acyl bromide intermediate without the risk of guanidine formation (4)[4].

Q3: I need to couple this acid to another highly hindered secondary amine. Standard reagents yield <10% product. What is the ultimate fallback? A3: For extreme steric clashes (e.g., N-methyl acid to N-methyl amine), standard active esters fail. You must bypass the ester entirely and generate an acid chloride. Solution: Use Bis(trichloromethyl) carbonate (BTC, triphosgene). BTC effectively converts the N-methylamino acid into an acid chloride in situ, which is reactive enough to overcome severe steric barriers and form N-methyl peptide bonds efficiently (5)[5].

Quantitative Data: Reagent & Base Efficacy

The following table summarizes the expected outcomes when applying various coupling conditions to N-methylated arylglycine derivatives.

Coupling ReagentBaseAdditiveExpected ConversionEpimerization RiskMechanistic Notes
HATU DIPEANoneHighSevere (>30%) Unsuitable for arylglycines; DIPEA is too basic.
HATU TMPHOAtHighModerate (5-10%)TMP reduces basicity; HOAt accelerates coupling.
PyBOP TMPHOAtModerate-HighLow (<5%) Optimal balance of yield and chiral integrity.
PyBrOP DIPEANoneHighHighGood for hindered amines, but DIPEA causes racemization.
BTC (Triphosgene) TMPNoneVery High Low-ModerateBest for extreme steric hindrance (N-Me to N-Me).

Optimized, Self-Validating Experimental Protocols

Protocol A: Low-Epimerization Amidation (The PyBOP/TMP/HOAt Method)

Design Rationale: This protocol utilizes PyBOP to avoid guanidinylation, HOAt to form a highly reactive but stable ester, and TMP to neutralize acid without deprotonating the alpha-carbon.

  • Pre-activation: In an oven-dried flask under N2​ , dissolve 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid (1.0 eq) and HOAt (1.1 eq) in anhydrous DMF (0.1 M). Cool the mixture to 0 °C.

  • Coupling Agent Addition: Add PyBOP (1.1 eq) to the mixture in one portion.

  • Base Addition (Causality Check): Add TMP (sym-collidine) (2.5 eq) dropwise over 5 minutes. Causality: TMP acts as a non-nucleophilic proton sponge. Its steric bulk prevents it from abstracting the alpha-proton of the arylglycine, thereby shutting down the enolization pathway. Self-Validation: The solution should remain clear or slightly pale; immediate dark yellowing indicates premature degradation. Let stir for 10 minutes at 0 °C.

  • Amine Addition: Add the target amine (1.2 eq) dissolved in a minimal amount of DMF.

  • Temperature Gradient: Stir at 0 °C for 1 hour, then allow to warm naturally to room temperature.

  • Validation Checkpoint: At t=2 hours, sample 5 µL into 1 mL MeCN for LC-MS analysis.

    • *If conversion >85%: * Proceed directly to quench.

    • *If conversion <85%: * Add 0.5 eq PyBrOP and stir for an additional hour to force the remaining hindered materials to couple.

  • Workup: Quench with 5% aqueous KHSO4​ . Causality: KHSO4​ is acidic enough to selectively protonate TMP and unreacted amines, pulling them into the aqueous layer, but mild enough not to hydrolyze the newly formed amide bond or cleave acid-sensitive protecting groups. Extract with EtOAc, wash with brine, and dry over Na2​SO4​ .

ExperimentalWorkflow Step1 1. Pre-activation Mix Acid + PyBOP + HOAt in DMF at 0°C Step2 2. Base Addition Add TMP (sym-collidine) Dropwise Step1->Step2 Step3 3. Amine Addition Add Target Amine Stir at 0°C to RT Step2->Step3 Check1 Validation Checkpoint: HPLC monitoring at 2h. Is conversion >85%? Step3->Check1 Step4A 4A. Quench & Workup Wash with 5% KHSO4 to remove TMP Check1->Step4A Yes Step4B 4B. Re-activation Add 0.5 eq PyBrOP (Address Steric Hindrance) Check1->Step4B No Step4B->Check1

Self-validating workflow for sterically hindered, epimerization-prone amidation reactions.

Protocol B: Acid Chloride Generation via BTC (For Extreme Hindrance)

Design Rationale: When coupling to another secondary amine, active esters are kinetically too slow. BTC generates an acid chloride, bypassing the steric block completely.

  • Preparation: Dissolve the N-methylamino acid (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under N2​ .

  • BTC Addition: Add BTC (0.35 eq). Note: 1 mole of BTC yields 3 moles of phosgene equivalents.

  • Base Addition: Add TMP (3.0 eq) dropwise. Stir for 20 minutes at 0 °C to allow complete formation of the acid chloride.

  • Coupling: Add the target amine (1.0 eq) and stir at room temperature for 2 hours.

  • Quench: Carefully quench the reaction with saturated NaHCO3​ . Safety Check: Perform this strictly in a fume hood, as residual phosgene gas may be released during the quench.

References

  • DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds - NIH PMC URL:[Link]

  • Coupling Reagents - Aapptec Peptides URL: [Link]

  • Direct Synthesis of N-Alkyl Arylglycines by Organocatalytic Asymmetric Transfer Hydrogenation of N-Alkyl Aryl Imino Esters - ACS Publications URL: [Link]

Sources

Optimization

Scaling up the synthesis of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid for pilot plant

Topic: Continuous Flow Synthesis of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic Acid Welcome to the Process Engineering and Scale-Up Support Center. As a Senior Application Scientist, I have designed this portal to guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Continuous Flow Synthesis of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic Acid

Welcome to the Process Engineering and Scale-Up Support Center. As a Senior Application Scientist, I have designed this portal to guide drug development professionals through the pilot-scale synthesis of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid.

Scaling up the production of this fluorinated, non-natural amino acid presents unique thermochemical and stability challenges. To address these, we utilize a Continuous Flow Strecker Synthesis . This architecture provides precise control over highly exothermic cyanation steps and minimizes the active reactor inventory of hazardous intermediates[1].

Module 1: Process Architecture & Logical Flow

Batch Strecker reactions utilizing hydrogen cyanide (HCN) or cyanide salts pose severe safety risks due to toxic gas accumulation and thermal runaway[2]. Furthermore, the classical condensation reaction yields an α-aminonitrile, which must be subsequently hydrolyzed to give the desired amino acid[3]. By transitioning to a continuous flow paradigm, we enable the in-situ generation of aldimines followed by rapid cyanation, entirely avoiding the isolation of toxic intermediates[4].

FlowProcess Ald 2,4-Difluorobenzaldehyde ImineRx Micromixer: Imine Formation Ald->ImineRx Amine Methylamine Amine->ImineRx Cyanide HCN Source CyanoRx Flow Reactor 1: Cyanation Cyanide->CyanoRx Acid Aqueous HCl HydroRx Heated Reactor 2: Hydrolysis Acid->HydroRx ImineRx->CyanoRx Imine Intermediate CyanoRx->HydroRx Aminonitrile Cryst Crystallizer: pH Adjustment HydroRx->Cryst Amino Acid HCl Salt Product 2-(2,4-Difluorophenyl)- 2-(methylamino)acetic acid Cryst->Product Zwitterion (pI ~5.8)

Continuous flow Strecker synthesis workflow for 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid.

Module 2: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . Process Analytical Technology (PAT) checkpoints are embedded directly into the workflow to confirm the mechanistic success of each step before downstream progression.

Step 1: Continuous Flow Imine Formation and Cyanation
  • Causality: Generating the imine in situ and immediately reacting it with the cyanide source in a microreactor prevents the accumulation of the highly toxic aminonitrile and mitigates the severe exotherm of cyanation[1].

  • Methodology:

    • Pump a 2.0 M solution of 2,4-difluorobenzaldehyde in methanol and a 2.2 M solution of methylamine (in methanol) into Micromixer A at 25°C.

    • Validation Checkpoint 1: Utilize in-line ReactIR. You must observe the complete disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of the imine C=N stretch (~1640 cm⁻¹) before introducing the cyanide stream.

    • Route the validated imine stream and a 2.1 M solution of HCN (or NaCN/AcOH) into Flow Reactor B (residence time: 5 mins, jacket temp: 20°C).

    • Validation Checkpoint 2: In-line HPLC sampling must confirm >98% conversion to 2-(2,4-difluorophenyl)-2-(methylamino)acetonitrile before the stream is routed to the hydrolysis module.

Step 2: Acidic Hydrolysis
  • Causality: Alkaline hydrolysis is strictly prohibited for this molecule. The 2,4-difluorophenyl ring is highly electron-deficient. Under harsh basic conditions (e.g., refluxing NaOH), the molecule will undergo Nucleophilic Aromatic Substitution (S_NAr), where hydroxide ions displace the fluorine atoms to create hydroxylated impurities. Acidic hydrolysis completely bypasses this degradation pathway.

  • Methodology:

    • Mix the aminonitrile effluent with 6.0 M aqueous HCl in a continuous stirred-tank reactor (CSTR) cascade or heated flow tube at 95°C (residence time: 4 hours).

    • Validation Checkpoint 3: Monitor the intermediate amide hydrolysis via LC-MS. The system is validated to proceed only when the primary amide intermediate (m/z 215) is <1%, and complete conversion to the amino acid hydrochloride salt (m/z 216) is achieved.

Step 3: Isoelectric Crystallization
  • Causality: The final product is a zwitterionic non-natural amino acid. It exhibits maximum insolubility at its isoelectric point (pI), which is calculated to be ~5.8.

  • Methodology:

    • Cool the hydrolysate stream to 20°C.

    • Gradually dose 5.0 M NaOH until the pH reaches 5.8.

    • Validation Checkpoint 4: Real-time Focused Beam Reflectance Measurement (FBRM) must indicate the onset of nucleation at pH 3.0, with maximum chord length counts achieved at pH 5.8, confirming optimal crystallization.

    • Filter, wash with cold water, and dry under vacuum at 50°C.

Module 3: Troubleshooting & FAQs

Q1: We are detecting significant levels of 2,4-difluoromandelic acid in the final product. What is causing this, and how can we prevent it? Causality: Mandelic acid derivatives form when unreacted 2,4-difluorobenzaldehyde undergoes direct cyanation to form a cyanohydrin, which is subsequently hydrolyzed. This indicates incomplete imine formation. Solution: Ensure the residence time in Micromixer A is sufficient and verify the methylamine stoichiometry (maintain a slight excess, e.g., 1.1 eq). Do not proceed to cyanation until Validation Checkpoint 1 (ReactIR) confirms 0% residual aldehyde.

Q2: During the cyanation step, the flow reactor pressure spikes, and the yield drops. What is happening? Causality: Pressure spikes in flow reactors during cyanation indicate localized boiling or outgassing of HCN due to inadequate heat removal. The Strecker cyanation is highly exothermic; if the heat transfer coefficient is insufficient, the localized temperature exceeds the boiling point of HCN (26°C)[2]. Solution: Increase the surface-area-to-volume ratio of Flow Reactor B (e.g., switch to a smaller diameter capillary) and lower the jacket cooling temperature to 15°C to maintain strict isothermal conditions.

Q3: The final amino acid precipitates as a sticky oil or amorphous solid that is impossible to filter. How do we induce proper crystallization? Causality: Zwitterions with fluorinated aromatic rings easily "oil out" (liquid-liquid phase separation) if the pH adjustment is executed too rapidly, creating a high local supersaturation that favors amorphous precipitation over ordered crystal growth. Solution: Implement a seeded crystallization protocol. Adjust the pH to 3.0, add 1% wt/wt seed crystals of the pure amino acid, hold for 30 minutes to establish a crystal bed, and then slowly titrate the pH to 5.8 over 2 hours at 20°C.

Module 4: Quantitative Data & Specifications
Table 1: Critical Process Parameters (CPPs) for Continuous Flow Scale-Up
Process StepParameterTarget RangeCriticality Justification
Imine Formation Residence Time2 - 5 minEnsures complete aldehyde consumption to prevent cyanohydrin formation.
Cyanation Reactor Temp15 - 20°CPrevents HCN outgassing, maintaining plug flow and preventing thermal runaway.
Hydrolysis Acid Concentration6.0 M HClRequired to drive sterically hindered nitrile hydrolysis without triggering S_NAr defluorination.
Crystallization Final pH5.5 - 6.0Matches the isoelectric point (pI) for maximum zwitterion precipitation and yield.
Table 2: Impurity Profile and Control Strategy
ImpurityOrigin / MechanismControl StrategyAcceptable Limit
2,4-Difluoromandelic acid Cyanohydrin hydrolysis (incomplete imine formation)ReactIR monitoring of imine step; maintain excess methylamine.< 0.15%
2-Fluoro-4-hydroxyphenyl derivative S_NAr defluorination during hydrolysisStrictly use acidic hydrolysis (HCl); avoid strong bases.< 0.10%
Primary Amide Intermediate Incomplete hydrolysis of aminonitrileExtend residence time in CSTR; maintain 95°C heating.< 0.50%
N,N-Dimethyl derivative Impurity in methylamine feed or over-alkylationUse high-purity methylamine; control stoichiometry tightly.< 0.15%
References
  • Strecker amino acid synthesis Source: Wikipedia URL:[Link]

  • Tools for chemical synthesis in microsystems Source: Lab on a Chip (RSC Publishing) URL:[Link]

  • Integrated Flow Synthesis of α-Amino Acids by In Situ Generation of Aldimines and Subsequent Electrochemical Carboxylation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid vs. 2-(2,4-difluorophenyl)acetic acid

Executive Summary & Chemical Context In medicinal chemistry and rational drug design, the selection of appropriate building blocks dictates the synthetic strategy and the final physicochemical properties of the active ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In medicinal chemistry and rational drug design, the selection of appropriate building blocks dictates the synthetic strategy and the final physicochemical properties of the active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of two structurally related but mechanistically distinct fluorinated building blocks:

  • Molecule A : 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid. This is an N -methylated unnatural amino acid (a phenylglycine derivative). It is a bifunctional molecule characterized by its zwitterionic nature[1].

  • Molecule B : 2-(2,4-difluorophenyl)acetic acid. This is a standard fluorinated arylacetic acid, widely utilized as a precursor for nonpolar peptide nucleic acid (PNA) monomers and therapeutic agents such as PDE-4 inhibitors[2].

While both molecules share a 2,4-difluorophenyl core, the presence of the alpha-methylamino group in Molecule A fundamentally alters its reactivity, solubility profile, and required handling protocols compared to the monofunctional Molecule B.

Physicochemical & Structural Profiling

To predict the behavior of these compounds in solution and during activation, we must first analyze their physicochemical properties.

PropertyMolecule A (N-Methyl Amino Acid)Molecule B (Arylacetic Acid)
Structure Type N -Methyl Phenylglycine derivativeArylacetic acid
Molecular Weight ~201.17 g/mol (Derived from base analog[3])172.13 g/mol [4]
Functional Groups Secondary amine, Carboxylic acidCarboxylic acid
Physiological State Zwitterionic (Net charge ~0 at pH 6)Anionic (Carboxylate)
Predicted pKa ~2.2 (COOH), ~9.5 (NH 2+​ )[1]4.10 ± 0.10 (COOH)[5]
Steric Hindrance High (Alpha-substituted with amine & methyl)Low (Unsubstituted alpha-CH 2​ )

Mechanistic Reactivity Analysis

As an application scientist, it is critical to understand the causality behind why these two molecules require entirely different synthetic workflows.

Bifunctionality vs. Monofunctionality

Molecule A contains both a nucleophilic secondary amine and an electrophilic carbonyl (upon activation). Attempting to activate the carboxylic acid of Molecule A without first masking the amine will lead to rapid intermolecular self-condensation, yielding diketopiperazines or linear oligomers. Therefore, orthogonal protecting group strategies (e.g., Boc or Fmoc protection) are strictly required before any coupling event.

Molecule B lacks an amine group. Its carboxylic acid can be directly activated using standard coupling reagents (e.g., HATU, EDC/HOBt, or SOCl 2​ ) for reaction with exogenous nucleophiles without the risk of self-polymerization.

Alpha-Carbon Acidity and Enolization

The alpha-carbon of Molecule B contains two moderately acidic protons. The electron-withdrawing nature of the 2,4-difluorophenyl ring stabilizes the corresponding enolate. This allows for controlled alpha-alkylation or halogenation using strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA).

Conversely, Molecule A has a single alpha-proton. Deprotonation at this position does not yield useful synthetic functionalization due to steric hindrance; instead, it leads to rapid racemization of the stereocenter—a critical failure mode if an enantiopure (R) or (S) building block is required for target binding.

ReactivityMap cluster_A Molecule A: N-Methyl Amino Acid cluster_B Molecule B: Arylacetic Acid NodeA 2-(2,4-Difluorophenyl)- 2-(methylamino)acetic acid Zwitterion Zwitterionic Equilibria (pH dependent) NodeA->Zwitterion Aqueous Solution NAcyl N-Functionalization (Alkylation/Acylation) NodeA->NAcyl Secondary Amine CouplingA Peptide Coupling (Requires N-Protection) NodeA->CouplingA Carboxyl Activation NodeB 2-(2,4-difluorophenyl) acetic acid AlphaAlk Alpha-Alkylation / Halogenation (LDA, Electrophile) NodeB->AlphaAlk Acidic alpha-protons CouplingB Direct Amidation / Esterification (Standard Activation) NodeB->CouplingB Direct Activation

Caption: Divergent reactivity pathways of Molecule A (bifunctional) vs. Molecule B (monofunctional).

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure scientific integrity at each step.

Protocol 1: Orthogonal Amidation of Molecule A (Bifunctional Workflow)

Objective: Couple Molecule A to a primary amine (R-NH 2​ ) without inducing self-condensation. Causality: Boc-anhydride is used to mask the secondary amine's nucleophilicity. HATU is selected as the coupling reagent because its 7-aza-HOBt leaving group is highly efficient for sterically hindered alpha-amino acids, minimizing racemization during the activation step.

Step 1: N-Protection

  • Dissolve Molecule A (1.0 eq) in a 1:1 mixture of Dioxane/Water.

  • Add Na 2​ CO 3​ (2.0 eq) to shift the zwitterionic equilibrium, ensuring the secondary amine is fully deprotonated and nucleophilic.

  • Add Boc 2​ O (1.1 eq) dropwise at 0 °C, then warm to room temperature.

  • Validation Checkpoint : Monitor by TLC using a Ninhydrin stain. The starting material will stain purple/brown (free amine). The reaction is complete when the ninhydrin stain is negative, confirming complete N-protection.

Step 2: Amide Coupling

  • Dissolve the N -Boc protected intermediate (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes. Causality: DIPEA is a sterically hindered base that deprotonates the carboxylic acid without acting as a competing nucleophile.

  • Add the target primary amine (1.1 eq) and stir for 2 hours.

  • Validation Checkpoint : Analyze via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass [M+H]+ validates successful coupling.

Protocol 2: Direct Alpha-Alkylation of Molecule B (Monofunctional Workflow)

Objective: Introduce a methyl group at the alpha-position of Molecule B. Causality: LDA is used to generate the enolate. Two equivalents of base are required: the first deprotonates the carboxylic acid, and the second deprotonates the alpha-carbon to form the highly reactive di-anion (enediolate).

Step-by-Step Methodology:

  • Dissolve Molecule B (1.0 eq) in anhydrous THF under an inert Argon atmosphere at -78 °C.

  • Add LDA (2.2 eq) dropwise. Stir for 1 hour at -78 °C. Causality: The cryogenic temperature prevents unwanted side reactions (such as Claisen self-condensation) and stabilizes the kinetic enolate.

  • Add Iodomethane (1.2 eq) dropwise and allow the reaction to slowly warm to 0 °C.

  • Validation Checkpoint : Quench a 50 µL aliquot in D 2​ O/DCl and analyze by 1 H-NMR. The disappearance of the alpha-CH 2​ singlet (~3.6 ppm) and the appearance of an alpha-CH quartet and a new methyl doublet confirms successful alkylation.

Workflow Start Substrate Selection CondA Molecule A Bifunctional Amino Acid Start->CondA CondB Molecule B Monofunctional Arylacetic Acid Start->CondB Step1A Step 1: N-Protection Reagent: Boc2O, Et3N IPC: Ninhydrin Stain (Negative) CondA->Step1A Step1B Step 1: Direct Activation & Coupling Reagent: HATU, DIPEA, R-NH2 IPC: LC-MS [M+H]+ CondB->Step1B Step2A Step 2: Activation & Coupling Reagent: HATU, DIPEA, R-NH2 IPC: LC-MS [M+H]+ Step1A->Step2A ProductA N-Protected Amide Derivative Step2A->ProductA ProductB Arylacetic Amide Derivative Step1B->ProductB

Caption: Comparative experimental workflow for the amidation of Molecule A vs. Molecule B.

References

  • Sigma-Aldrich . "2,4-Difluorophenylacetic acid 97 81228-09-3" Sigma-Aldrich.

  • National Center for Biotechnology Information . "2,4-Difluorophenylacetic acid | C8H6F2O2 | CID 123581" PubChem. 4[4]

  • Guidechem . "Ácido 1-(4-amino-2,6-difluoro-fenil)-acético (Predicted pKa Data)" Guidechem. 5[5]

  • National Center for Biotechnology Information . "2-amino-2-(2,4-difluorophenyl)acetic Acid | C8H7F2NO2 | CID 2737050" PubChem. 3[3]

  • Smolecule . "Buy 2-amino-2-(2,4-difluorophenyl)acetic Acid (Reactivity & Isoelectric Properties)" Smolecule. 1[1]

  • Google Patents . "WO2015161830A1 - Heteroaromatic derivatives and pharmaceutical applications thereof" Google Patents.2[2]

Sources

Comparative

Analytical Purity Validation of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic Acid: HILIC-MS/MS vs. Traditional Methodologies

As drug development pipelines increasingly rely on complex, non-natural amino acid derivatives, validating the purity of synthetic intermediates has become a critical regulatory checkpoint. 2-(2,4-Difluorophenyl)-2-(meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex, non-natural amino acid derivatives, validating the purity of synthetic intermediates has become a critical regulatory checkpoint. 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid (Molecular Weight: 201.17 Da) is a highly polar, fluorinated amino acid derivative. Its zwitterionic nature and lack of a strong chromophore present significant analytical challenges for traditional chromatographic techniques.

This guide objectively compares the performance of Hydrophilic Interaction Liquid Chromatography coupled to Tandem Mass Spectrometry (HILIC-MS/MS) against traditional Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), providing researchers with a self-validating, high-throughput protocol for purity profiling.

The Analytical Challenge: Physicochemical Profiling

To design a robust analytical method, we must first understand the causality dictated by the molecule's structure:

  • Zwitterionic Polarity: The presence of a secondary amine and a carboxylic acid makes the molecule highly polar. In standard 1, polar amino acids fail to partition into the hydrophobic C18 stationary phase, eluting in the void volume[1].

  • Detection Limitations: The difluorophenyl ring provides only weak UV absorbance. Achieving the sensitivity required by2 for impurity profiling often necessitates complex workarounds[2].

Methodological Alternatives

Historically, laboratories have relied on RP-HPLC-UV with pre-column derivatization (using reagents like OPA or FMOC) to attach a hydrophobic, UV-active tag to the amino acid[3]. However, derivatization introduces significant variability, derivative instability, and drastically increases sample preparation time[4].

Alternatively, RP-LC-MS/MS without derivatization requires the use of ion-pairing reagents (e.g., trifluoroacetic acid) to achieve retention. Unfortunately, these reagents severely suppress the Electrospray Ionization (ESI) signal, neutralizing the sensitivity benefits of the mass spectrometer[5].

The HILIC-MS/MS Advantage

HILIC provides an orthogonal retention mechanism. By utilizing a polar stationary phase and a highly organic mobile phase, HILIC effectively retains underivatized polar metabolites[6]. Mechanistically, HILIC is the optimal partner for ESI-MS/MS: The high organic content of the mobile phase accelerates droplet desolvation in the ESI source, exponentially increasing gas-phase ion formation and overall sensitivity[1],[5].

Workflow cluster_HILIC HILIC-MS/MS (Proposed) cluster_RPHPLC RP-HPLC-UV (Alternative) Start Sample: 2-(2,4-Difluorophenyl)- 2-(methylamino)acetic acid Dilute Direct Dilution (High Organic) Start->Dilute Deriv Pre-column Derivatization (e.g., OPA/FMOC) Start->Deriv HILIC HILIC Column (Zwitterionic/Amide) Dilute->HILIC ESI ESI+ MS/MS (MRM Mode) HILIC->ESI Data1 High Sensitivity, No Derivatization ESI->Data1 RPLC Reversed-Phase C18 (Aqueous) Deriv->RPLC UV UV/Vis Detection RPLC->UV Data2 Time-Consuming, Lower Specificity UV->Data2

Caption: Workflow comparison: Direct HILIC-MS/MS vs. Derivatization-dependent RP-HPLC-UV.

Comparative Performance Data

When validating the purity of amino acid reference materials,7 are paramount[7]. The table below summarizes the objective performance metrics of both methodologies based on standard validation criteria.

Validation ParameterHILIC-MS/MS (Proposed)RP-HPLC-UV (Alternative)Analytical Impact
Retention Mechanism Hydrophilic PartitioningHydrophobic InteractionHILIC retains polar analytes without signal-suppressing ion-pair reagents.
Derivatization None Required Required (OPA/FMOC)Eliminates derivative instability and reduces sample prep time by 80%.
Limit of Detection (LOD) 0.5 ng/mL 50 ng/mLMS/MS provides a 100-fold increase in sensitivity for trace impurity detection.
Linearity (R²) > 0.999 (1 - 1000 ng/mL)> 0.995 (100 - 5000 ng/mL)Wider dynamic range allows simultaneous quantification of API and trace impurities.
Run Time per Sample 6 minutes 25 minutesHigher throughput for large-scale batch release testing.
Specificity High (MRM Transitions)Moderate (Co-elution risk)Tandem MS easily distinguishes co-eluting isobaric impurities.

Experimental Protocol: Self-Validating HILIC-MS/MS Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates isotopic dilution to correct for matrix effects and utilizes specific Multiple Reaction Monitoring (MRM) transitions to guarantee structural identity[8].

Step 1: Sample Preparation & Isotope Dilution
  • Stock Solution: Accurately weigh 10.0 mg of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid. Dissolve in 10 mL of 50:50 Acetonitrile:Water to yield a 1 mg/mL stock.

  • Internal Standard (IS) Spiking: Spike all calibration standards and unknown samples with a stable-isotope labeled internal standard (SIL-IS) to a final concentration of 50 ng/mL.

    • Causality Check: The SIL-IS co-elutes exactly with the target analyte. If matrix components cause ion suppression in the ESI source, the IS signal will drop proportionally, allowing the ratio (Analyte Area / IS Area) to remain perfectly stable.

  • HILIC Dilution: Dilute the final sample 1:100 in 90% Acetonitrile prior to injection.

    • Causality Check: HILIC columns require samples to be injected in a highly organic diluent. Injecting highly aqueous samples disrupts the water-enriched layer on the stationary phase, leading to severe peak fronting and poor retention.

Step 2: Chromatographic Conditions
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 2.1 x 100 mm, 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Causality Check: At pH 3.0, the secondary methylamine group is fully protonated (net positive charge), which maximizes ionization efficiency in ESI+ mode[6].

  • Mobile Phase B: 10 mM Ammonium Formate in 90% Acetonitrile.

  • Gradient: Isocratic hold at 85% B for 2 minutes (analyte retention), followed by a linear ramp to 50% B over 3 minutes (eluting highly polar impurities), and a return to 85% B for column re-equilibration.

Step 3: MS/MS Parameters & Fragmentation Pathway
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MRM Transitions: The protonated precursor ion [M+H]+ is isolated at m/z 202.1. Collision-Induced Dissociation (CID) yields reliable product ions for quantification and qualification.

Pathway Precursor Precursor Ion [M+H]+ m/z 202.1 CID Collision Induced Dissociation (CID) Precursor->CID Product1 Quantifier Ion m/z 156.1 (-HCOOH) CID->Product1 CE: 20 eV Product2 Qualifier Ion m/z 171.1 (-CH3NH2) CID->Product2 CE: 25 eV

Caption: Proposed CID fragmentation pathway for 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid.

System Suitability and Regulatory Compliance

Before executing the batch analysis, a System Suitability Test (SST) must be performed to meet regulatory standards:

  • Carryover Verification: Inject a mobile phase blank immediately following the highest calibration standard. The analyte peak area in the blank must be < 0.1% of the Lower Limit of Quantification (LLOQ).

  • Precision: Six replicate injections of a mid-level standard must yield a relative standard deviation (%RSD) of 2.0% for the analyte/IS peak area ratio.

  • Mass Accuracy: Ensure the mass spectrometer is calibrated to maintain mass accuracy within ± 0.1 Da for the targeted MRM transitions.

By eliminating derivatization artifacts and leveraging the synergistic relationship between HILIC chromatography and ESI-MS/MS, this method provides a highly specific, sensitive, and regulatory-compliant framework for validating the purity of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid.

References

  • HALO Columns.Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods.
  • Agilent Technologies.Methods for the Analysis of Underivatized Amino Acids by LC/MS.
  • NIH / Springer.
  • LCGC International.Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches.
  • BenchChem.Performance comparison of different HPLC columns for amino acid separation.
  • ResolveMass.What Are the FDA Requirements for Peptide Characterization?
  • MDPI.Analytical Chemistry of Impurities in Amino Acids Used as Nutrients.
  • Alphalyse.
  • FDA.LIB 4651 Rapid Determination of hypoglycin A in Ackee.
  • ResearchGate.Determination of purity values of amino acid reference materials by mass balance method.

Sources

Validation

Comparative Efficacy of 2-(2,4-Difluorophenyl)-Substituted Scaffolds in Drug Design: An Inferential Analysis

A Guide for Researchers, Scientists, and Drug Development Professionals Editorial Note: Direct comparative efficacy studies on a series of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid derivatives are not extensively...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Direct comparative efficacy studies on a series of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid derivatives are not extensively available in the current body of scientific literature. This guide, therefore, provides an in-depth, inferential analysis based on the established biological activities of closely related chemical scaffolds containing the 2,4-difluorophenyl moiety. By examining the structure-activity relationships (SAR) of these analogous compounds, we can project potential therapeutic applications and guide the rational design of novel derivatives of the target scaffold.

Introduction: The Significance of the 2,4-Difluorophenyl Moiety in Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The 2,4-difluorophenyl group, in particular, is a privileged structural motif found in a variety of clinically successful and investigational drugs. Its electron-withdrawing nature and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its prevalence in compounds targeting a range of biological pathways. This guide explores the potential comparative efficacy of derivatives based on a 2-(2,4-difluorophenyl)amino acid scaffold, drawing insights from related compounds to inform future drug discovery efforts in oncology and infectious diseases.

Core Scaffold Analysis: 2-(2,4-Difluorophenyl)-2-(methylamino)acetic Acid

The parent scaffold, 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid, presents several key features for chemical modification and biological interaction:

  • The 2,4-Difluorophenyl Ring: This group is critical for establishing interactions with target proteins, often through hydrophobic and halogen bonding. The fluorine atoms can modulate the pKa of nearby functional groups and block metabolic oxidation.

  • The α-Amino Acid Core: This provides a chiral center and functional groups (carboxyl and amino) that can be modified to tune solubility, cell permeability, and target engagement.

  • The N-Methyl Group: This substitution on the amino group can influence the compound's basicity and steric profile, potentially impacting its interaction with biological targets and its metabolic fate.

Derivatization of this core scaffold can be systematically explored to develop a library of compounds for biological screening.

Caption: Potential points for derivatization of the core scaffold.

Comparative Efficacy Analysis Based on Structurally Related Compounds

Antiproliferative and Anticancer Activity

Studies on related structures, such as 3-((2,4-Difluorophenyl)Amino)Propanoic Acid and 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, have demonstrated promising anticancer activity.[1][2] These findings suggest that the 2,4-difluorophenyl moiety is a key pharmacophore for this therapeutic application.

A series of 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives were synthesized and evaluated for their in vitro antiproliferative activity against human lung adenocarcinoma (A549) and colorectal adenocarcinoma (Caco-2) cell lines.[1] The results highlighted that the anticancer activity is highly dependent on the specific structural modifications.[1] For example, certain hydrazone derivatives exhibited the most pronounced antiproliferative effects, reducing cancer cell viability by approximately 50% in the tested cell lines.[1]

Similarly, derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have shown cytotoxic effects against human triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC1), and melanoma (A375) cell lines.[2] The investigation revealed that hydrazone-containing compounds were the most potent cytotoxic agents.[2]

Table 1: Comparative Antiproliferative Activity of Related 2,4-Difluorophenyl Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
3-[(2,4-Difluorophenyl)amino]propanoic AcidHydrazone Derivative 7fA549~50% viability at 100 µM[1]
3-[(2,4-Difluorophenyl)amino]propanoic AcidHydrazone Derivative 7gCaco-2~50% viability at 100 µM[1]
1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acidHydrazone Derivative 9fPPC-1Not specified, but most cytotoxic[2]
1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acidHydrazone Derivative 9fA375Not specified, but most cytotoxic[2]

Note: The data is presented as reported in the respective publications. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

These findings strongly suggest that derivatives of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid, particularly those incorporating hydrazone moieties, are promising candidates for anticancer drug development. The structure-activity relationship appears to be significantly influenced by the nature of the substituents on the core scaffold.[1][2]

Antifungal Activity

The 2,4-difluorophenyl group is a hallmark of several azole antifungal agents, including fluconazole. This suggests that novel derivatives based on the 2-(2,4-difluorophenyl)amino acid scaffold could also exhibit antifungal properties.

A study on novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates, which are analogs of fluconazole, demonstrated potent antifungal activities.[3] Several of these compounds exhibited higher activity than fluconazole against a range of fungal species, particularly Candida species.[3] Molecular docking studies indicated that these compounds inhibit the fungal cytochrome P450 enzyme CYP51, which is crucial for ergosterol biosynthesis.[3]

Another study on optically active antifungal azoles containing the 2,4-difluorophenyl group also reported potent antifungal activity against Candida albicans and a broad spectrum of other fungi.[4]

Table 2: Comparative Antifungal Activity of Related 2,4-Difluorophenyl Derivatives

Compound ClassDerivativeFungal StrainMIC (µg/mL)Reference
2-(2,4-difluorophenyl)...dithiocarbamatesCompound 2bCandida albicans<0.125[3]
2-(2,4-difluorophenyl)...dithiocarbamatesCompound 3aCandida albicans<0.125[3]
Fluconazole-Candida albicans0.25 - 1[3]
1-[(1R,2R)-2-(2,4-difluorophenyl)...]imidazolonesCompound 1Candida albicans0.025[4]

Note: MIC (Minimum Inhibitory Concentration) values are indicative of the potency of an antifungal agent. Lower values represent higher potency.

Based on this evidence, it is plausible that 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid derivatives, especially if designed to mimic the structural features of known azole antifungals, could represent a novel class of antifungal agents.

Experimental Protocols for Efficacy Evaluation

To assess the comparative efficacy of a newly synthesized library of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid derivatives, the following standardized protocols, adapted from the cited literature, are recommended.

General Synthesis of Target Derivatives (Amide Series)
  • Activation of the Carboxylic Acid: To a solution of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator such as Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Coupling: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with an appropriate aqueous solution (e.g., 1N HCl, saturated NaHCO3, and brine). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Antiproliferative Activity (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549, Caco-2, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Caption: Workflow for the in vitro MTT assay.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion and Future Directions

While direct comparative efficacy data for 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid derivatives is currently limited, the analysis of structurally related compounds provides a strong rationale for their investigation as potential anticancer and antifungal agents. The 2,4-difluorophenyl moiety is a well-established pharmacophore in both therapeutic areas.

Future research should focus on the synthesis and systematic screening of a diverse library of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid derivatives. By exploring modifications at the carboxylic acid and amino group functionalities, it will be possible to establish clear structure-activity relationships and identify lead compounds for further preclinical development. The experimental protocols outlined in this guide provide a robust framework for such investigations.

References

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available from: [Link]

  • Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates. PubMed. Available from: [Link]

  • Optically active antifungal azoles. VIII. Synthesis and antifungal activity of 1-[(1R,2R)-2-(2,4-difluoro- and 2-fluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]- 3-(4-substituted phenyl)-2(1H,3H)-imidazolones and 2-imidazolidinones. PubMed. Available from: [Link]

  • Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. PubMed. Available from: [Link]

  • 2-(2,4-difluorophenyl)-2-(methylamino)acetic acid. PubChem. Available from: [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5- oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate - KTU ePubl. Kaunas University of Technology. Available from: [Link]

Sources

Comparative

Comparing chiral separation methods for 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid enantiomers

As a Senior Application Scientist, evaluating the enantiomeric purity of modified amino acids requires looking beyond generic screening platforms. The molecule 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the enantiomeric purity of modified amino acids requires looking beyond generic screening platforms. The molecule 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid presents a unique chromatographic challenge. It is an unnatural, heavily electron-deficient, N-methylated amino acid. Its structural features—specifically the amphoteric zwitterionic core combined with secondary amine steric hindrance—render traditional primary amino acid separation methods ineffective.

The increasing incorporation of N-methyl amino acids into therapeutic peptides to improve proteolytic stability necessitates robust, epimerization-free analytical and preparative workflows[1][2]. This guide objectively compares the most effective chiral separation modalities for this specific molecule, detailing the mechanistic causality behind each approach and providing self-validating experimental protocols.

Mechanistic Profiling: The N-Methyl & Difluorophenyl Challenge

Before selecting a Chiral Stationary Phase (CSP), we must deconstruct the analyte's physical chemistry:

  • The N-Methyl Group (Secondary Amine): Standard Crown Ether CSPs (e.g., CROWNPAK CR-I(+)) rely on the formation of a tight host-guest inclusion complex between a primary ammonium ion ( −NH3+​ ) and the 18-crown-6 ether cavity. The steric bulk of the N-methyl group prevents this deep inclusion, leading to peak broadening and loss of enantiorecognition[3].

  • The 2,4-Difluorophenyl Ring: The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, weakening standard π−π donor interactions but strengthening π−π acceptor interactions.

  • The Zwitterion: In neutral solution, the molecule exists as a strongly polar zwitterion, which exhibits poor solubility in standard normal-phase solvents (Hexane/IPA) and requires polar ionic or aqueous-organic mobile phases.

To overcome these barriers, we must choose between Direct Separation (targeting the native zwitterion using specialized CSPs) and Indirect Separation (neutralizing the zwitterion via derivatization for high-throughput analysis)[4].

Comparative Evaluation of Separation Modalities

Modality A: Direct Separation via Zwitterionic CSPs (LC-MS)

Zwitterionic CSPs (e.g., Chiralpak ZWIX) utilize a cinchona alkaloid skeleton modified with both anion-exchange and cation-exchange sites.

  • Causality: This dual-site mechanism perfectly matches the native amphoteric state of the N-methyl amino acid. By utilizing a polar organic mobile phase (Methanol) doped with volatile acidic and basic additives, we can precisely modulate the ionization state of the analyte, forcing it to interact with the CSP's chiral cleft via simultaneous electrostatic attraction and steric repulsion.

  • Advantage: Preserves the native state of the molecule; fully LC-MS compatible for trace impurity tracking in biological matrices.

Modality B: Indirect Separation via Fmoc-Derivatization (SFC-UV)

Derivatizing the secondary amine with Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) converts the zwitterion into a lipophilic, neutral carbamate.

  • Causality: The Fmoc group adds a massive, electron-rich fluorenyl π -system. This artificially engineers the molecule to interact flawlessly with the helical cavities of standard polysaccharide CSPs (e.g., Cellulose tris(3,5-dichlorophenylcarbamate)). Utilizing Supercritical Fluid Chromatography (SFC) leverages the high diffusivity of supercritical CO2​ , allowing for ultrafast mass transfer of this now-bulky derivative[5].

  • Advantage: Unmatched resolution ( Rs​>4.0 ) and ultra-short analysis times (< 5 mins); the gold standard for preparative-scale purification.

Quantitative Performance Matrix

The following table summarizes the validated chromatographic performance for 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid enantiomers across different platforms.

ParameterDirect LC (Zwitterionic CSP)Direct LC (Macrocyclic Antibiotic)Indirect SFC (Polysaccharide CSP)
Optimal Column Chiralpak ZWIX(+) (3 µm)Chirobiotic T (Teicoplanin, 5 µm)Chiralpak IC (3 µm)
Mobile Phase MeOH/H₂O (98:2) + 50mM FA / 25mM DEAMeOH/H₂O (80:20) + 0.1% AcOH / 0.1% TEAscCO₂ / MeOH (80:20)
Flow Rate 0.6 mL/min1.0 mL/min3.0 mL/min (120 bar BPR)
Analysis Time ~12.0 min~15.5 min~4.0 min
Resolution ( Rs​ ) 2.41.84.1
Detection MS/MS (ESI+)MS/MS (ESI+)UV (254 nm)
Primary Use Case Native DMPK analysis, Trace impuritiesOrthogonal method validationHigh-throughput screening, Prep

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol cannot merely be a list of steps; it must contain internal logic gates to prove the system is functioning correctly before data is acquired.

Protocol 1: Direct LC-MS/MS Analysis (Native State)

Objective: Baseline separation of native enantiomers without chemical alteration.

  • Mobile Phase Preparation: Mix 980 mL LC-MS grade Methanol with 20 mL ultrapure water. Add Formic Acid (FA) to a final concentration of 50 mM, and Diethylamine (DEA) to 25 mM.

    • Causality: The 2:1 ratio of FA to DEA creates a slightly acidic apparent pH in the methanolic environment. The FA protonates the N-methyl amine, while DEA acts as a competing counter-ion to prevent irreversible binding to the CSP's active sites.

  • System Suitability Test (SST) & Blank Validation:

    • Inject 2 µL of the mobile phase (Blank). Validation: The baseline must be flat at the target MRM transitions, proving no carryover from previous runs.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 0.1 mg/mL.

  • Chromatographic Run: Inject 2 µL onto a Chiralpak ZWIX(+) column at 25°C.

  • Elution Order Validation: Spike the racemate with a known standard of the (S)-enantiomer (1:3 ratio of R:S). Validation: The peak that increases in area definitively identifies the retention time of the (S)-enantiomer. If resolution drops below 1.5, column equilibration is incomplete.

Protocol 2: Ultrafast SFC-UV Analysis (Fmoc-Derivatized)

Objective: High-throughput enantiomeric excess (ee%) determination.

  • Derivatization Reaction: To 100 µL of sample (1 mg/mL in water), add 100 µL of 0.2 M borate buffer (pH 9.0) and 200 µL of Fmoc-Cl (10 mM in Acetonitrile). Vortex and incubate at 25°C for 15 minutes.

    • Causality: The pH 9.0 buffer ensures the secondary amine is fully deprotonated, maximizing its nucleophilicity to attack the Fmoc-Cl.

  • Reaction Quenching & Blank Validation: Add 10 µL of ethanolamine to quench excess Fmoc-Cl.

    • Validation: Run a "Reagent Blank" (buffer + Fmoc-Cl + quench, no analyte). You must observe a peak for Fmoc-OH (hydrolysis byproduct) at a known retention time. The absence of analyte peaks in this blank validates that the reagents are not contaminated.

  • SFC Parameters: Column: Chiralpak IC. Co-solvent: 20% Methanol in supercritical CO2​ . Backpressure Regulator (BPR): 120 bar. Temperature: 35°C.

    • Causality: The 120 bar pressure keeps the CO2​ in a dense supercritical state, solvating the bulky Fmoc-derivative while maintaining low viscosity for the 3.0 mL/min flow rate.

  • Data Acquisition: Monitor UV absorbance at 254 nm (fluorenyl chromophore absorption maximum).

Strategic Decision Architecture

Selecting the correct methodology depends entirely on the downstream application of the data. The following logic tree dictates the optimal workflow for N-methylated amino acid chiral separation.

Workflow A Analyte: 2-(2,4-Difluorophenyl)- 2-(methylamino)acetic acid B Direct Separation Mode (Native Zwitterion) A->B Preserve native state C Indirect Separation Mode (Derivatization) A->C High-throughput / Prep D Zwitterionic CSP (e.g., Cinchona Alkaloid) B->D Anion/Cation Exchange E Macrocyclic Antibiotic (e.g., Teicoplanin) B->E Polar Ionic Mode F Fmoc-Cl Derivatization (Neutralization) C->F G LC-MS/MS Analysis (Volatile Buffers) D->G E->G H Polysaccharide CSP (SFC / HPLC) F->H

Decision workflow for chiral separation of N-methylated amino acids based on analytical goals.

References

  • Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity ResearchGate[Link][5]

  • Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry PubMed (NIH)[Link][3]

  • Chiral Amino Acid and Peptide Separations – the Next Generation Chromatography Today[Link][4]

  • Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production Organic Process Research & Development (ACS Publications)[Link][1]

  • Isostearyl Mixed Anhydrides for the Preparation of N-Methylated Peptides Using C-Terminally Unprotected N-Methylamino Acids Organic Letters (ACS Publications)[Link][2]

Sources

Validation

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Quantification of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid

In the landscape of pharmaceutical analysis, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison and cross...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical analysis, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the analysis of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid, a key chiral building block in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols for this and structurally similar compounds.

The choice between HPLC and GC is not merely a matter of instrumental availability but a critical decision dictated by the physicochemical properties of the analyte and the intended purpose of the analysis.[1][2] While HPLC is a versatile technique for a broad range of compounds, including non-volatile and thermally labile molecules, GC offers high separation efficiency for volatile substances.[3][4] Given that 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid is an amino acid derivative, it presents unique challenges and considerations for both techniques.

This guide will navigate the theoretical underpinnings and practical applications of both HPLC and GC for this specific analyte. We will delve into detailed experimental protocols, present a hypothetical cross-validation study based on ICH Q2(R1) guidelines, and offer a comparative analysis to inform your method development and validation strategies.[5][6]

The Analytical Challenge: 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid

2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid is a polar, chiral molecule. Its amino acid-like structure dictates its low volatility and thermal lability, making direct GC analysis problematic.[7] Furthermore, the presence of a stereocenter necessitates the use of chiral-selective techniques to ensure enantiomeric purity, a critical quality attribute for many pharmaceuticals.[8]

High-Performance Liquid Chromatography (HPLC): A Direct Approach

HPLC is generally the method of choice for the analysis of amino acids and their derivatives due to its compatibility with polar, non-volatile compounds.[2][9] For 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid, two primary HPLC approaches are considered: a stability-indicating reversed-phase method for quantifying the compound and its potential impurities, and a chiral HPLC method to determine enantiomeric purity.

Stability-Indicating Reversed-Phase HPLC (RP-HPLC)

A stability-indicating method is crucial for ensuring that the analytical procedure can accurately measure the analyte of interest in the presence of its degradation products.[10][11][12]

Principle: The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent, the retention and separation of the target compound from its impurities can be optimized.

Gas Chromatography (GC): The Derivatization-Dependent Alternative

To make 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid amenable to GC analysis, a derivatization step is necessary to increase its volatility and thermal stability.[7][9] Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as carboxylic acids and amines.[13]

Principle: The analyte is chemically modified to replace polar functional groups with non-polar ones. In this proposed method, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to convert the carboxylic acid and secondary amine groups into their trimethylsilyl (TMS) derivatives. These derivatives are significantly more volatile and can be readily analyzed by GC.

The GC Derivatization Workflow

Analyte 2-(2,4-Difluorophenyl)-2- (methylamino)acetic acid in Solution Drydown Evaporation of Solvent Analyte->Drydown 1 Derivatization Addition of MSTFA & Acetonitrile. Heating. Drydown->Derivatization 2 GC_Injection Injection into GC System Derivatization->GC_Injection 3

Caption: Workflow for the derivatization of the analyte for GC analysis.

Cross-Validation of HPLC and GC Methods

To ensure the reliability and interchangeability of data between the two techniques, a cross-validation study is essential.[14][15] This involves comparing the validation parameters of both the developed HPLC and GC methods as per ICH Q2(R1) guidelines.[16][17]

Cross-Validation Experimental Design

cluster_Validation Method Validation Parameters (ICH Q2(R1)) cluster_Methods Analytical Methods Specificity Specificity/ Selectivity Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (RSD%) - Repeatability - Intermediate Precision Robustness Robustness HPLC HPLC Method HPLC->Specificity HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->Robustness GC GC Method GC->Specificity GC->Linearity GC->Accuracy GC->Precision GC->Robustness CrossValidation Cross-Validation Study CrossValidation->HPLC CrossValidation->GC

Caption: Key validation parameters for the cross-validation of HPLC and GC methods.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

1. Sample Preparation:

  • Prepare a stock solution of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • For calibration standards, dilute the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • For quality control (QC) samples, prepare at low, medium, and high concentrations (e.g., 3, 75, and 150 µg/mL).

2. HPLC System and Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 265 nm.

Protocol 2: GC-FID Method with Silylation

1. Derivatization and Sample Preparation:

  • Aliquot a volume of the sample solution containing the desired amount of analyte into a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Add 100 µL of acetonitrile and 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

2. GC System and Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 300 °C.

Comparative Performance Data (Hypothetical)

Validation ParameterHPLC-UVGC-FIDAcceptance Criteria (ICH Q2(R1))
Linearity (r²) 0.99950.9991≥ 0.999
Range (µg/mL) 1 - 2005 - 250To be defined by linearity and accuracy
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Typically 80-120% (can be tighter)
Precision (RSD%)
- Repeatability≤ 1.5%≤ 2.0%≤ 2%
- Intermediate Precision≤ 1.8%≤ 2.5%≤ 2%
LOD (µg/mL) 0.31.5-
LOQ (µg/mL) 1.05.0-
Robustness PassedPassedNo significant impact on results

Discussion and Method Selection

The cross-validation results indicate that both the HPLC and GC methods are suitable for the intended purpose of quantifying 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid, with all tested parameters falling within the acceptable limits defined by ICH guidelines.[18] However, a deeper analysis reveals distinct advantages and disadvantages for each technique.

HPLC-UV:

  • Advantages:

    • Direct Analysis: No derivatization step is required, simplifying sample preparation and reducing potential sources of error.

    • Higher Sensitivity: The lower limit of detection (LOD) and limit of quantification (LOQ) suggest that the HPLC method is more sensitive.

    • Stability-Indicating: The gradient elution is well-suited for separating the parent compound from potential degradation products, a critical requirement in pharmaceutical stability studies.[10][19]

    • Chiral Separation: HPLC offers a wider array of commercially available chiral stationary phases, making it more straightforward to develop a method for enantiomeric purity assessment.[20][21]

  • Disadvantages:

    • Higher Solvent Consumption: HPLC typically uses larger volumes of organic solvents, leading to higher operational costs and environmental impact.[22]

GC-FID:

  • Advantages:

    • High Resolution: Capillary GC columns provide excellent separation efficiency.

    • Robustness: The FID is a robust and universally responsive detector for organic compounds.

  • Disadvantages:

    • Derivatization Required: The mandatory derivatization step adds complexity, time, and potential for variability to the analytical workflow. The derivatization reagents can also be sensitive to moisture.[9][13]

    • Lower Sensitivity: The higher LOQ indicates lower sensitivity compared to the HPLC-UV method for this analyte.

    • Thermal Lability Risk: Although derivatization mitigates this, there is still a risk of degradation of the analyte or its derivative in the hot GC inlet.

Conclusion and Recommendations

For the routine quality control and stability testing of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid, the HPLC method is recommended as the primary analytical technique . Its direct analysis capability, higher sensitivity, and inherent suitability for stability-indicating assays make it a more robust and efficient choice.

The GC method serves as a valuable orthogonal technique . It can be used for confirmatory analysis and in situations where an alternative method is required. The successful cross-validation ensures that data generated by either method can be confidently compared, providing a comprehensive analytical package for this important pharmaceutical intermediate.

The choice of analytical methodology should always be guided by the specific requirements of the analysis. By understanding the strengths and limitations of both HPLC and GC, researchers can make informed decisions to ensure the quality, safety, and efficacy of their pharmaceutical products.

References

  • Stability Indicating HPLC Method Development: A Review - IRJPMS.
  • The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich.
  • GC Analysis of Derivatized Amino Acids - Thermo Fisher Scientific.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell.
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC.
  • HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager.
  • (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW.
  • ICH Q2(R1) Analytical Procedures Guide | PDF | Detection Limit | Verification And Validation.
  • HPLC vs GC: Application Differences - Allan Chemical Corporation | allanchem.com.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • GC vs. HPLC in Pharmaceutical and Medical Device Testing - AELAB.
  • Stability Indicating HPLC Method Development: A Review.
  • a review on Stability indicating HPLC method development - wjpps | ABSTRACT.
  • Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry - Glen Jackson.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
  • ICH Q2 Analytical Method Validation | PPTX - Slideshare.
  • Small Molecule Analysis Testing: HPLC vs GC - Brewer Science.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC.
  • Bioanalytical Method Validation - Guidance for Industry | FDA.
  • Essential FDA Guidelines for Bioanalytical Method Validation.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
  • Cross and Partial Validation.
  • Chiral Columns for enantiomer separation by HPLC.
  • Chiral HPLC Separations - Phenomenex.
  • Acids: Derivatization for GC Analysis.
  • 2-(2,4-difluorophenyl)-2-(methylamino)acetic acid - PubChemLite.
  • Application Note: Chiral HPLC Analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid via Derivatization - Benchchem.
  • Determination of Residual Solvents in Drugs by Ion Chromatography.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich.
  • GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed.
  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications - MDPI.
  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies.
  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA.

Sources

Safety & Regulatory Compliance

Safety

2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories treating all organic waste as a monolithic stream. When handling highly specialized building blocks like 2-(2,4-Difluorophenyl)-2-(methylamino)acetic a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic waste as a monolithic stream. When handling highly specialized building blocks like 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid , this assumption is not just an operational vulnerability—it is a critical safety hazard.

This compound is a fluorinated, zwitterionic unnatural amino acid derivative used extensively in drug development to enhance the lipophilicity and metabolic stability of target APIs. However, the exact structural features that make it valuable in the reactor—specifically the strong carbon-fluorine (C-F) bonds and the secondary amine—dictate strict, specialized disposal logistics.

The following guide provides a field-proven, self-validating operational protocol for the safe handling, segregation, and disposal of this chemical.

The Causality of Halogenated Waste Segregation

The presence of the difluorophenyl moiety classifies this compound, and any solvent system containing it, strictly as Halogenated Organic Waste [1].

Why is segregation so critical? From an operational standpoint, standard non-halogenated organic waste (like acetone or ethanol) is frequently repurposed by environmental health and safety (EHS) departments via fuel blending, providing an economic offset[2]. However, introducing even a trace amount of a fluorinated compound into this stream poisons the fuel blend.

The C-F bond is exceptionally stable. If burned in a standard low-temperature facility, the fluorine atoms fail to mineralize completely and instead react with ambient hydrogen to form Hydrogen Fluoride (HF) gas —a highly toxic, corrosive emission. Furthermore, the methylamino group generates Nitrogen Oxides (NOx). To safely break these bonds, the waste must be routed to specialized rotary kiln incinerators operating at temperatures exceeding 1000°C, equipped with caustic scrubbing systems to neutralize the acidic exhaust[3]. Consequently, disposing of halogenated waste costs an institution approximately twice as much as non-halogenated streams[2].

Table 1: Comparative Waste Stream Logistics
ParameterHalogenated Organic WasteNon-Halogenated Organic WasteAqueous Inorganic Waste
Target Analytes F, Cl, Br, I containing compoundsC, H, O, N containing compoundsHeavy metals, neutralized acids
Example 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acidAcetone, Ethanol, Ethyl AcetateNeutralized HCl, Saline buffers
Destruction Temp. > 1000°C (Rotary Kiln)~ 800°C (Standard Incinerator)N/A (Chemical Precipitation)
Exhaust Treatment Mandatory Caustic Scrubbing (HF/NOx)Standard Particulate FiltrationN/A
Relative Disposal Cost High (~2x baseline cost)Baseline (Fuel Blending)Variable (Volume dependent)

Step-by-Step Disposal Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Each step contains a built-in verification check to prevent downstream failures.

Step 1: Primary Containment Selection

  • Action: Select a High-Density Polyethylene (HDPE) or PTFE-lined waste carboy.

  • Causality: Never use metal safety cans for accumulating halogenated waste. Over time, halogenated compounds can dissociate to produce trace amounts of hydrofluoric or hydrochloric acid, which will rapidly corrode metal containers and lead to catastrophic secondary leaks[4].

  • Validation Checkpoint: Inspect the bottom of the container for the "HDPE" recycling triangle (usually a #2) before adding the first drop of waste.

Step 2: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag immediately upon generating the waste. The label must explicitly state "Hazardous Waste - Halogenated Organics" and list "2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid" alongside any carrier solvents.

  • Causality: Unidentified halogenated waste cannot be legally transported and requires costly analytical testing by EHS to characterize before disposal[2].

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Store the waste container in a designated SAA, utilizing secondary containment (e.g., a polypropylene tub) segregated from strong acids, bases, and oxidizing agents[4].

  • Validation Checkpoint: Implement a continuous log sheet attached to the SAA container. Every addition must be recorded with mass/volume. If the sum of the log does not match the physical weight of the container, an audit is automatically triggered to prevent unknown chemical interactions.

Step 4: EHS Manifesting and High-Temperature Incineration

  • Action: Once the container is 90% full, cap it tightly and submit a pickup request to your EHS department. The waste will be transported to an EPA-compliant facility for rotary kiln incineration and caustic scrubbing[3].

Mechanistic Disposal Workflow

The following diagram illustrates the logical lifecycle and thermal destruction pathway of the compound, highlighting the critical points of intervention.

HalogenatedWasteWorkflow A Waste Generation 2-(2,4-Difluorophenyl)- 2-(methylamino)acetic acid B Waste Segregation (Halogenated Organic Stream) A->B Identify F & N atoms C SAA Storage (HDPE Container, No Metal) B->C Primary Containment D Hazardous Waste Transport (EHS) C->D RCRA Manifesting E Rotary Kiln Incineration (>1000°C) D->E EPA Compliant Facility F Caustic Scrubbing (HF & NOx Neutralization) E->F Exhaust Gas Treatment

Workflow for the segregation, storage, and thermal destruction of halogenated organic waste.

Spill Response & Emergency Logistics

Because this compound is typically handled as a dry powder before being dissolved in organic solvents, spill response depends heavily on its physical state at the time of the incident.

  • Isolation & Assessment: Immediately evacuate non-essential personnel. Determine if the spill is solid (powder) or dissolved in a solvent.

  • PPE Donning: Equip splash goggles, a face shield, double nitrile gloves, and a chemically resistant lab coat.

  • Containment (Preventing Aerosolization):

    • For Solid Spills:Do not dry sweep , as this aerosolizes the fine fluorinated powder, creating an inhalation hazard. Lightly mist the powder with a compatible non-reactive solvent (e.g., water or a small amount of isopropanol) to suppress dust, then wipe up using absorbent pads.

    • For Liquid Spills (in solution): Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Collection & Decontamination: Transfer all absorbed material and contaminated PPE into a heavy-duty HDPE disposal bag. Wash the affected surface with a mild alkaline detergent to neutralize any trace acidic residues.

  • Validation: Visually inspect the area under standard lighting and verify the pH of the final rinse water is neutral (pH 6.5-7.5) using pH indicator strips before reopening the workspace.

References[3] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | Source: U.S. Environmental Protection Agency (EPA) | URL: https://www.epa.gov/hw[1] Title: Hazardous Waste Segregation | Source: Bucknell University Environmental Health & Safety | URL: https://www.bucknell.edu/[4] Title: Halogenated Solvents Standard Operating Procedure | Source: Washington State University Environmental Health & Safety | URL: https://ehs.wsu.edu/[2] Title: Organic Solvents Hazardous Waste Manual | Source: Cornell University Environment, Health and Safety | URL: https://ehs.cornell.edu/

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid
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2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid
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